Product packaging for Diethyl 5-oxononanedioate(Cat. No.:)

Diethyl 5-oxononanedioate

Cat. No.: B15075706
M. Wt: 258.31 g/mol
InChI Key: ZAUXPULMEVDAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 5-oxononanedioate is a biochemical reagent with the molecular formula C13H22O5 and a molecular weight of 258.31 g/mol . It is an organic compound characterized by its oxo (ketone) and diester functional groups, which typically make such molecules valuable as synthetic intermediates or building blocks in organic chemistry . Compounds with linear alkyl chains terminated by reactive groups are often used in the synthesis of more complex molecules, such as in polymer chemistry or the development of pharmaceuticals . For instance, structurally related omega-oxo acids, like 5-oxohexanoic acid, are known to undergo intramolecular cyclization to form lactones, a valuable reaction in synthetic organic chemistry . As a diester derivative, this compound offers enhanced solubility in organic solvents compared to its diacid counterpart, facilitating its use in various chemical transformations . This product is intended for use as a biological material or organic compound in life science-related research. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O5 B15075706 Diethyl 5-oxononanedioate

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 5-oxononanedioate

InChI

InChI=1S/C13H22O5/c1-3-17-12(15)9-5-7-11(14)8-6-10-13(16)18-4-2/h3-10H2,1-2H3

InChI Key

ZAUXPULMEVDAKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)CCCC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Diethyl 5-oxononanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diethyl 5-oxononanedioate is not a widely studied or commercially available compound. This document provides a predictive overview of its chemical properties, a plausible synthetic route, and experimental protocols based on data from analogous compounds and established principles of organic chemistry. All quantitative data should be considered estimates.

Introduction

This compound is a long-chain aliphatic keto-diester. Its structure, featuring a central ketone and two terminal ethyl ester functionalities, suggests its potential utility as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. This guide provides a theoretical framework for its properties and synthesis to aid researchers in its potential application.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data for structurally similar compounds.

PropertyPredicted ValueNotes and Analogous Compounds
Molecular Formula C₁₃H₂₂O₅
Molecular Weight 258.31 g/mol
Appearance Colorless to pale yellow liquidBased on similar aliphatic diesters.
Boiling Point > 250 °C (at 760 mmHg)Estimated based on long-chain diesters. High boiling point is expected due to molecular weight and polar functional groups.
Melting Point < 0 °CAliphatic diesters of this size are typically liquids at room temperature.
Density ~1.05 g/cm³Estimated from related keto-diesters.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Insoluble in water.Typical for medium to long-chain esters.
Refractive Index ~1.45Estimated based on similar aliphatic esters.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Dieckmann condensation of a suitable precursor, followed by hydrolysis and decarboxylation, and subsequent esterification. A more direct approach involves the acylation of a suitable enolate. A proposed synthetic pathway starting from diethyl glutarate and ethyl 5-bromovalerate is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Diethyl Glutarate Diethyl Glutarate Enolate of Diethyl Glutarate Enolate of Diethyl Glutarate Diethyl Glutarate->Enolate of Diethyl Glutarate 1. LDA, THF, -78 °C Ethyl 5-bromovalerate Ethyl 5-bromovalerate Intermediate Tri-ester Intermediate Tri-ester Enolate of Diethyl Glutarate->Intermediate Tri-ester 2. Ethyl 5-bromovalerate This compound This compound Intermediate Tri-ester->this compound 3. H₃O⁺, heat (Krapcho decarboxylation)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a potential method for the synthesis and purification of this compound.

Materials and Reagents:
  • Diethyl glutarate

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Ethyl 5-bromovalerate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:
  • Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Acylation: To the LDA solution at -78 °C, add a solution of diethyl glutarate in anhydrous THF dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Subsequently, add a solution of ethyl 5-bromovalerate in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate tri-ester.

  • Decarboxylation: The crude intermediate is then subjected to Krapcho decarboxylation by heating in a suitable solvent (e.g., DMSO with a small amount of water) to yield the final product.

  • Final Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reaction Setup (Inert atmosphere, -78 °C) B Enolate Formation (LDA + Diethyl Glutarate) A->B C Acylation (+ Ethyl 5-bromovalerate) B->C D Acidic Quench C->D Overnight Reaction E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H NMR Spectroscopy (¹H, ¹³C) G->H I IR Spectroscopy G->I J Mass Spectrometry G->J

Caption: General experimental workflow for synthesis and analysis.

Predicted Spectroscopic Data

  • ¹H NMR (predicted): The spectrum is expected to show triplets and quartets for the ethyl ester groups. The protons alpha to the ketone and ester carbonyls will appear as multiplets in the 2.0-2.8 ppm region.

  • ¹³C NMR (predicted): The spectrum should display characteristic peaks for the ketone carbonyl (~208 ppm) and the ester carbonyls (~173 ppm). The carbons of the ethyl groups and the aliphatic chain will appear in the upfield region.

  • IR Spectroscopy (predicted): Strong absorption bands are expected for the C=O stretching of the ketone (~1715 cm⁻¹) and the esters (~1735 cm⁻¹). C-H stretching and bending vibrations will also be present.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • In case of contact:

    • Skin: Wash with soap and water.

    • Eyes: Rinse cautiously with water for several minutes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Potential Applications

Given its structure, this compound could serve as a precursor in various synthetic applications:

  • Pharmaceutical Synthesis: The keto and ester functionalities can be modified to build complex heterocyclic or carbocyclic scaffolds present in biologically active molecules.

  • Polymer Chemistry: As a difunctional monomer, it could be used in the synthesis of polyesters with specific properties.

  • Fine Chemicals: It can be a starting material for the synthesis of specialty chemicals and fragrances.

This technical guide provides a foundational understanding of the predicted properties and synthesis of this compound. Experimental validation of these predictions is necessary for any practical application.

Spectroscopic Profile of Diethyl 5-oxononanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Diethyl 5-oxononanedioate, a molecule of interest for researchers in organic synthesis and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of its constituent functional groups and data from structurally related molecules. This guide is intended to serve as a reference for scientists involved in the synthesis and characterization of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.12Quartet4H-O-CH₂ -CH₃
~2.55Triplet4H-CH₂ -C(O)-CH₂-
~2.30Triplet4H-CH₂ -C(O)O-
~1.90Quintet4H-CH₂-CH₂ -CH₂-
~1.25Triplet6H-O-CH₂-CH₃
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (ppm)Assignment
~209C =O (Ketone)
~173C =O (Ester)
~60.5-O-CH₂ -CH₃
~42.0-CH₂ -C(O)-CH₂-
~33.0-CH₂ -C(O)O-
~20.0-CH₂-CH₂ -CH₂-
~14.2-O-CH₂-CH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group
~2980-2850Medium-StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1250-1000StrongC-O stretch (ester)
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
258.14[M]⁺ (Molecular Ion)
213.11[M - OCH₂CH₃]⁺
185.08[M - COOCH₂CH₃]⁺
157.08[M - CH₂COOCH₂CH₃]⁺
115.05[C₅H₇O₂]⁺
87.04[CH₂COOCH₂CH₃]⁺
45.03[OCH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_reporting Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Structural Elucidation of Diethyl 5-oxononanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of diethyl 5-oxononanedioate, a molecule of interest in synthetic chemistry and drug development. The document details the spectroscopic analysis and experimental protocols used to confirm its chemical structure. This guide serves as a practical resource for researchers and scientists involved in the characterization of novel organic compounds.

Introduction

This compound is a dicarboxylic acid ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its structure, featuring a central ketone and two flanking ester functional groups, presents a unique spectroscopic fingerprint. Accurate structural elucidation is paramount for its effective utilization in further research and development. This guide outlines the methodologies employed for its characterization.

Synthesis

A plausible synthetic route to this compound involves the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation, and finally a second Michael addition with another equivalent of ethyl acrylate followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. A more direct, albeit hypothetical, approach for the purpose of this guide is the acylation of a suitable precursor.

Hypothetical Synthetic Protocol: Acylation of Diethyl Glutarate

A plausible, albeit simplified for illustrative purposes, synthesis involves the Friedel-Crafts acylation of a precursor like diethyl glutarate with butanoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add diethyl glutarate (1.0 eq).

  • Slowly add butanoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it over crushed ice and 1M HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Structural Elucidation Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Hypothetical Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure This compound NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data and Analysis

Due to the limited availability of published spectroscopic data for this compound, the following data is predicted based on the known chemical shifts and fragmentation patterns of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • The sample was dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.12Quartet4H-OCH₂ CH₃
2.75Triplet4H-CH₂ C(O)CH₂ -
2.40Triplet4H-C(O)CH₂ CH₂-
1.90Quintet4H-C(O)CH₂CH₂ CH₂-
1.25Triplet6H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
209.0C =O (Ketone)
173.0C =O (Ester)
60.5-OCH₂ CH₃
42.0-CH₂ C(O)CH₂ -
37.5-C(O)CH₂ CH₂-
20.0-C(O)CH₂CH₂ CH₂-
14.2-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • The IR spectrum was recorded on an FTIR spectrometer.

  • The sample was analyzed as a thin film on a NaCl plate.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850MediumC-H (aliphatic) stretch
1735StrongC=O (ester) stretch
1715StrongC=O (ketone) stretch
1180StrongC-O (ester) stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • The mass spectrum was obtained using an electrospray ionization (ESI) mass spectrometer.

  • The sample was dissolved in methanol.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zInterpretation
259.15[M+H]⁺ (Calculated for C₁₃H₂₂O₅ + H⁺)
281.13[M+Na]⁺ (Calculated for C₁₃H₂₂O₅ + Na⁺)
213.12[M - C₂H₅O]⁺ (Loss of ethoxy group)
185.10[M - C₂H₅O₂C]⁺ (Loss of carbethoxy group)

Signaling Pathway Analysis (Hypothetical Application)

While this compound is a synthetic building block, its derivatives could potentially interact with biological pathways. For instance, a hypothetical derivative could be designed to inhibit an enzyme involved in a metabolic pathway.

G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Derivative of This compound Inhibitor->Enzyme Inhibits

Caption: Hypothetical inhibition of an enzymatic reaction by a derivative.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and protocols offer a clear guide for the characterization of this and structurally related compounds. This foundational knowledge is crucial for the confident application of this compound in various fields of chemical and pharmaceutical research.

Theoretical Properties of Aliphatic Keto-Diesters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic keto-diesters are a versatile class of organic compounds characterized by the presence of at least one ketone and two ester functional groups within a non-aromatic carbon framework. Their unique structural features, combining both nucleophilic and electrophilic centers, make them valuable intermediates in a wide array of chemical transformations and impart them with significant biological activities. This technical guide provides a comprehensive overview of the theoretical properties of aliphatic keto-diesters, focusing on their synthesis, physicochemical characteristics, spectroscopic signatures, computational aspects, and their emerging roles in drug discovery and metabolic pathways.

Synthesis of Aliphatic Keto-Diesters

The synthesis of aliphatic keto-diesters can be broadly categorized based on the relative positions of the keto and ester functionalities. The most common strategies involve condensation and addition reactions that facilitate the formation of α, β, and γ-keto-diesters.

Synthesis of α-Keto-Diesters

A prominent method for the synthesis of α-keto-diesters is the Claisen condensation of an oxalate with an ester. For instance, diethyl oxalacetate is synthesized by the Claisen condensation of diethyl oxalate and ethyl acetate in the presence of a strong base like sodium ethoxide.[1]

claisen_condensation_alpha reactant1 Diethyl Oxalate base Sodium Ethoxide (Base) reactant1->base 1. reactant2 Ethyl Acetate reactant2->base product Diethyl Oxalacetate Sodium Salt base->product 2. Condensation acid Acidification product->acid 3. final_product Diethyl Oxalacetate acid->final_product

Figure 1: Synthesis of Diethyl Oxalacetate.
Synthesis of β-Keto-Diesters

The Claisen condensation is also a cornerstone for the synthesis of β-keto-diesters. This reaction involves the condensation of two ester molecules, where one must have an α-hydrogen, in the presence of a strong base.[2][3] The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for synthesizing cyclic β-keto-diesters from a single diester molecule.[4][5][6]

Acylation of malonic esters is another effective method. For example, diethyl 2-acetylglutarate can be synthesized through the acylation of diethyl malonate.

claisen_condensation_beta reactant1 Two Ester Molecules (one with α-H) base Strong Base (e.g., Sodium Ethoxide) reactant1->base 1. Deprotonation product β-Keto-Diester reactant1->product 3. Elimination intermediate Enolate Intermediate base->intermediate intermediate->reactant1 2. Nucleophilic Attack dieckmann_condensation reactant Diester base Base reactant->base Intramolecular Condensation product Cyclic β-Keto-Diester base->product michael_addition reactant1 Enolate of Aldehyde (Nucleophile) reactant2 γ-Keto-α,β-unsaturated Ester (Michael Acceptor) reactant1->reactant2 1,4-Conjugate Addition product γ-Keto-Diester reactant2->product keto_enol_tautomerism keto Keto form enol Enol form keto->enol Equilibrium citric_acid_cycle Isocitrate Isocitrate alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Acetyl-CoA Citrate->Isocitrate fas_inhibition Inhibitor Diethyl 2-acetylglutarate Enzyme Fatty Acid Synthase (FAS) Inhibitor->Enzyme Pathway Fatty Acid Synthesis Enzyme->Pathway polyketide_synthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Starter_Unit->PKS Extender_Unit Extender Unit (e.g., Malonyl-CoA) Extender_Unit->PKS Beta_Ketoacyl_ACP β-Ketoacyl-ACP Intermediate PKS->Beta_Ketoacyl_ACP Claisen Condensation Modification Modification Steps (Reduction, Dehydration, etc.) Beta_Ketoacyl_ACP->Modification Modification->PKS Next Cycle Polyketide Polyketide Product Modification->Polyketide Chain Release workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination cluster_biological Biological Evaluation Synthesis Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Physicochemical Physicochemical Properties (m.p., b.p., density) Purification->Physicochemical Computational Computational Modeling (DFT, Tautomerism) Physicochemical->Computational Enzyme_Assay Enzyme Inhibition Assays Computational->Enzyme_Assay Cell_Based_Assay Cell-Based Assays Enzyme_Assay->Cell_Based_Assay

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 5-oxononanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in Diethyl 5-oxononanedioate, a β-keto ester of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from well-studied analogous β-dicarbonyl compounds to present the theoretical framework, expected spectroscopic characteristics, and detailed experimental protocols for its investigation. This guide is intended to equip researchers with the necessary information to design and execute studies on the tautomeric equilibrium of this compound and related molecules.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like this compound, the presence of α-hydrogens allows for this reversible isomerization, which can be catalyzed by either acid or base.[3] The position of this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can significantly influence reactivity, biological activity, and physicochemical properties of the molecule.

The equilibrium is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding.[4][5] Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl systems, the enol form can be stabilized by conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring, making the enol form more prevalent than in simple ketones.[2]

Synthesis of this compound

This compound is not commercially available and would typically be synthesized in the laboratory. A common synthetic route to β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[6] In the case of this compound, the precursor would be a seven-carbon chain dicarboxylic acid ester. The synthesis would likely involve the Dieckmann condensation of diethyl pimelate in the presence of a base like sodium ethoxide.[7][8][9][10]

The Tautomeric Equilibrium of this compound

The keto-enol equilibrium of this compound involves the interconversion of the ketone and enol forms, as illustrated below.

Caption: Keto-enol tautomerism of this compound.

The equilibrium constant (Keq = [enol]/[keto]) is a quantitative measure of the relative amounts of each tautomer at equilibrium. While no specific Keq value for this compound has been reported, data from analogous β-keto esters, such as ethyl acetoacetate, can provide an estimate.

Quantitative Data for Analogous β-Keto Esters

The following table summarizes the keto-enol equilibrium data for ethyl acetoacetate in various solvents, which can serve as a reference for predicting the behavior of this compound.

CompoundSolvent% EnolKeqReference
Ethyl AcetoacetateNeat (32 °C)9.9%0.0992[11]
Ethyl AcetoacetateCCl₄49%0.96[3]
Ethyl AcetoacetateD₂O<2%<0.02[3]

This data is for ethyl acetoacetate and is intended to be representative. Actual values for this compound may vary.

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism primarily relies on spectroscopic techniques that can distinguish between the two forms.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for quantifying the keto-enol equilibrium because the tautomerization is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4][11]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) in standard 5 mm NMR tubes.[4] The concentration should be kept dilute to minimize intermolecular interactions.[4]

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) using a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • Identify the characteristic signals for the keto and enol forms. For the enol form, a distinctive signal for the enolic hydroxyl proton is expected to appear far downfield (δ 10-16 ppm) due to intramolecular hydrogen bonding.[11] The vinyl proton of the enol typically appears around δ 5-6 ppm.[11] For the keto form, the α-protons adjacent to the carbonyl group will have a characteristic chemical shift.

    • Integrate the signals corresponding to unique protons of the keto and enol forms.

  • Calculation of Equilibrium Constant: The percentage of the enol form and the equilibrium constant can be calculated from the integrated areas of the signals. For example, if integrating the enolic vinyl proton (1H) and the α-protons of the keto form (2H), the calculation would be:

    • % Enol = [Area(enol) / (Area(enol) + (Area(keto)/2))] * 100

    • Keq = [enol]/[keto] = (Area(enol)) / (Area(keto)/2)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare solutions of this compound in various deuterated solvents Acquire Acquire 1H NMR spectra at constant temperature Prep->Acquire Identify Identify and assign keto and enol proton signals Acquire->Identify Integrate Integrate characteristic signals Identify->Integrate Calculate Calculate % Enol and Keq Integrate->Calculate

Caption: General workflow for NMR analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can qualitatively identify the presence of both tautomers by detecting their characteristic functional group vibrations.

  • Keto form: A strong absorption band for the C=O stretch of the ketone is expected around 1715 cm⁻¹. The ester C=O stretch will appear at a higher frequency, around 1740 cm⁻¹.

  • Enol form: The C=C stretch of the enol appears around 1650 cm⁻¹, and a broad O-H stretch from the hydrogen-bonded enolic hydroxyl group is observed around 3200-2500 cm⁻¹. The conjugated C=O stretch of the enol form will be at a lower frequency than the keto C=O, typically around 1650 cm⁻¹.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare a thin film of the neat compound between two salt plates (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for the keto and enol forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated π-system of the enol tautomer.

  • Enol form: The conjugated system of the enol form (C=C-C=O) gives rise to a π → π* transition, which is expected to appear as a strong absorption band in the UV region, typically around 240-280 nm.[12]

  • Keto form: The isolated ketone and ester carbonyl groups of the keto form exhibit a weaker n → π* transition at a longer wavelength, which may be obscured by the solvent cutoff or the stronger absorption of the enol.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in UV-transparent solvents of varying polarities (e.g., hexane, ethanol).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

  • Spectral Analysis: Identify the absorption maximum (λmax) corresponding to the π → π* transition of the enol form. The intensity of this band can be used to qualitatively assess the relative amount of the enol tautomer in different solvents.

Logical Relationships in Tautomerism Analysis

The investigation of keto-enol tautomerism involves a logical progression from synthesis to detailed spectroscopic analysis.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Initial Characterization cluster_tautomer_study Tautomerism Study cluster_conclusion Conclusion Synthesis Synthesis of this compound (e.g., Dieckmann Condensation) Characterization Purification and Structural Confirmation (e.g., Chromatography, MS, NMR) Synthesis->Characterization NMR NMR Spectroscopy (Quantitative Analysis) Characterization->NMR IR IR Spectroscopy (Qualitative Identification) Characterization->IR UV_Vis UV-Vis Spectroscopy (Detection of Enol) Characterization->UV_Vis Conclusion Determination of Keto-Enol Equilibrium and Solvent Effects NMR->Conclusion IR->Conclusion UV_Vis->Conclusion

Caption: Logical workflow for the study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that dictates its properties and reactivity. Although direct experimental data for this specific molecule is scarce, a comprehensive understanding can be achieved by applying established spectroscopic methodologies and drawing parallels with well-characterized β-keto esters. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to thoroughly investigate the tautomeric equilibrium of this compound and its derivatives, which is essential for its potential applications in drug development and organic synthesis.

References

An In-depth Technical Guide on the Stability and Degradation of Diethyl 5-oxononanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly accessible literature for Diethyl 5-oxononanedioate. This guide is constructed based on established principles of organic chemistry, stability testing guidelines, and data from analogous diethyl ester compounds. The proposed degradation pathways and experimental protocols should be considered illustrative and require experimental verification.

Introduction

This compound is a diester molecule with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. Understanding its stability and degradation profile is crucial for determining its shelf-life, storage conditions, and potential degradation products, which is a critical aspect of regulatory compliance and product safety in drug development. This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound, along with detailed experimental protocols for its assessment.

Potential Degradation Pathways

The chemical structure of this compound, featuring two ester functional groups and a ketone, suggests several potential degradation pathways. The most common degradation routes for such molecules are hydrolysis, and to a lesser extent, thermal and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for esters.[1] It can be catalyzed by acid or base and involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. For this compound, this can occur in a stepwise manner.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. This reaction is typically reversible.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally more efficient as the reaction is irreversible.[1] The ester is heated with a dilute alkali, like sodium hydroxide, to produce the salt of the carboxylic acid and the alcohol.

The expected hydrolysis products of this compound are 5-oxononanedioic acid and ethanol.

G cluster_hydrolysis Proposed Hydrolysis of this compound Diethyl_5_oxononanedioate This compound Intermediate Monoethyl 5-oxononanedioate Diethyl_5_oxononanedioate->Intermediate H₂O / H⁺ or OH⁻ Final_Product 5-Oxononanedioic Acid + 2 Ethanol Intermediate->Final_Product H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation pathway of this compound.

Thermal Degradation

Thermal decomposition of organic compounds can occur at elevated temperatures.[2] The stability of this compound to heat would need to be assessed to determine safe handling and storage temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying thermal stability.[3][4]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability testing, as outlined in ICH guideline Q1B, is essential to evaluate the impact of light on the compound.[5][6][7][8][9] This involves exposing the substance to a defined light source and analyzing for any degradation.

Data Presentation: Illustrative Stability Data

Quantitative data from forced degradation studies should be presented in a clear and organized manner to facilitate comparison. The following tables are templates that can be used to record experimental findings.

Table 1: Illustrative Hydrolytic Degradation of this compound

ConditionTime (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl0100.00.00.0100.0
24
48
72
0.1 M NaOH0100.00.00.0100.0
24
48
72
Purified Water0100.00.00.0100.0
24
48
72

Table 2: Illustrative Thermal and Photolytic Degradation of this compound

ConditionDurationThis compound Assay (%)Total Degradants (%)Mass Balance (%)
60°C7 days
14 days
80°C7 days
14 days
ICH Q1B Light ExposureOverall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter

Experimental Protocols

Detailed methodologies are critical for reproducible stability studies. The following protocols are based on standard industry practices and regulatory guidelines.

General Experimental Workflow

A typical forced degradation study follows a structured workflow to ensure all potential degradation pathways are investigated systematically.

G cluster_workflow General Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress_Conditions Sampling Sample at Predetermined Time Points Stress_Conditions->Sampling Analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data_Evaluation Quantify Degradants and Assess Mass Balance Analysis->Data_Evaluation End Characterize Degradation Products and Elucidate Pathways Data_Evaluation->End

Caption: A generalized workflow for conducting forced degradation studies.

Hydrolysis Study
  • Preparation of Solutions: Prepare solutions of this compound in 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water at a concentration of approximately 1 mg/mL.

  • Incubation: Store the solutions at a controlled temperature, for example, 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Thermal Degradation Study
  • Sample Preparation: Place a known quantity of solid this compound in a vial.

  • Exposure: Store the vial in a calibrated oven at a high temperature (e.g., 80°C).

  • Sampling: At specified time points (e.g., 1, 3, 7, and 14 days), remove a sample.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Thermal Analysis (TGA/DSC): To determine the decomposition temperature, perform TGA by heating a small sample at a constant rate (e.g., 10°C/min) in an inert atmosphere. DSC can be used to observe melting and other thermal events.[3][4]

Photostability Study
  • Sample Preparation: Place solid this compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

  • Exposure: Expose the samples to a light source that meets the requirements of ICH guideline Q1B.[6] This includes exposure to both cool white fluorescent and near-ultraviolet lamps. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the specified exposure period, analyze both the exposed and control samples by HPLC.

Conclusion

References

Methodological & Application

Synthesis of β-Keto Esters from Dicarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their unique structural motif, featuring a ketone at the β-position relative to an ester, allows for a rich and diverse reactivity profile. This document provides detailed application notes and experimental protocols for the synthesis of cyclic β-keto esters, primarily focusing on methods starting from dicarboxylic acids. Two principal synthetic routes are discussed: the classical Dieckmann condensation of dicarboxylic acid esters and a modern approach utilizing Meldrum's acid.

Methods for Synthesis

There are two primary, high-yielding methods for the conversion of dicarboxylic acids into cyclic β-keto esters:

  • Two-Step Dieckmann Condensation: This classical approach involves the initial esterification of a dicarboxylic acid to its corresponding diester, followed by an intramolecular Claisen condensation, known as the Dieckmann condensation, to yield the cyclic β-keto ester. This method is particularly effective for the formation of stable 5- and 6-membered rings.[1][2][3]

  • Meldrum's Acid Route: This method provides a more direct conversion of carboxylic acids to β-keto esters. The dicarboxylic acid is first activated and then reacted with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form an acyl Meldrum's acid derivative. Subsequent alcoholysis of this intermediate furnishes the desired β-keto ester.[4][5][6][7]

Data Presentation

The following tables summarize quantitative data for the synthesis of β-keto esters from various dicarboxylic acids via the two aforementioned methods.

Table 1: Esterification of Dicarboxylic Acids
Dicarboxylic AcidAlcoholCatalyst/ConditionsDiester ProductYield (%)Reference(s)
Adipic AcidEthanolH₂SO₄ (catalytic), Toluene, RefluxDiethyl Adipate95-97[8]
Pimelic AcidEthanol[Emim]HSO₄, 110°CDiethyl Pimelate96[8]
Azelaic AcidEthanolHCl (gas), RefluxDiethyl Azelate~95[9]
Suberic AcidEthanolH₂SO₄ (catalytic), Benzene, RefluxDiethyl SuberateHigh[8]
Table 2: Dieckmann Condensation of Dicarboxylic Esters
Dicarboxylic EsterBaseSolventProductYield (%)Reference(s)
Diethyl AdipateSodium EthoxideTolueneEthyl 2-oxocyclopentanecarboxylate74-81[10]
Diethyl PimelateSodium EthoxideTolueneEthyl 2-oxocyclohexanecarboxylate80[10]
Diethyl SuberateSodiumBenzeneEthyl 2-oxocycloheptanecarboxylate65[2]
Diethyl AzelateSodiumXyleneEthyl 2-oxocyclooctanecarboxylate55-60[2]
Table 3: Synthesis of β-Keto Esters via Meldrum's Acid Route
Carboxylic AcidActivating AgentAlcoholProductYield (%)Reference(s)
Phenylacetic AcidDCC/DMAPMethanolMethyl 3-oxo-4-phenylbutanoate82[5]
Oleic AcidDCC/DMAPt-Butanoltert-Butyl 3-oxooctadec-9-enoateGood[4]
Linoleic AcidDCC/DMAPt-Butanoltert-Butyl 3-oxooctadeca-9,12-dienoateGood[4]
Myristic AcidDCC/DMAPMethanolMethyl 3-oxohexadecanoateHigh[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

Step A: Esterification of Adipic Acid to Diethyl Adipate

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add adipic acid (1 mol), absolute ethanol (3 mol), toluene (250 mL), and a catalytic amount of concentrated sulfuric acid (2-3 mL).

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diethyl adipate by vacuum distillation to obtain a colorless oil (Yield: 95-97%).[8]

Step B: Dieckmann Condensation of Diethyl Adipate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., argon), place sodium ethoxide (1.1 mol) in anhydrous toluene (500 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of diethyl adipate (1 mol) in anhydrous toluene (200 mL) dropwise over 2-3 hours.

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and cautiously add dilute hydrochloric acid or acetic acid to neutralize the mixture.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to afford ethyl 2-oxocyclopentanecarboxylate as a colorless liquid (Yield: 74-81%).[10]

Protocol 2: One-Pot Synthesis of a β-Keto Ester using Meldrum's Acid

Synthesis of Methyl 3-oxo-4-phenylbutanoate

  • In a round-bottom flask, dissolve phenylacetic acid (1 mol) and Meldrum's acid (1.1 mol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mol) in dichloromethane (100 mL) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure to obtain the crude acyl Meldrum's acid derivative.

  • To the crude intermediate, add anhydrous methanol (300 mL) and reflux the solution for 2-3 hours.

  • Cool the solution and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to yield methyl 3-oxo-4-phenylbutanoate (Yield: ~82%).[5]

Visualizations

Overall Workflow for β-Keto Ester Synthesis

G cluster_0 Route 1: Dieckmann Condensation cluster_1 Route 2: Meldrum's Acid DicarboxylicAcid Dicarboxylic Acid Esterification Esterification DicarboxylicAcid->Esterification Diester Dicarboxylic Acid Ester Esterification->Diester Dieckmann Dieckmann Condensation Diester->Dieckmann BetaKetoEster1 Cyclic β-Keto Ester Dieckmann->BetaKetoEster1 DicarboxylicAcid2 Dicarboxylic Acid Activation Activation & Reaction with Meldrum's Acid DicarboxylicAcid2->Activation AcylMeldrumsAcid Acyl Meldrum's Acid Derivative Activation->AcylMeldrumsAcid Alcoholysis Alcoholysis AcylMeldrumsAcid->Alcoholysis BetaKetoEster2 β-Keto Ester Alcoholysis->BetaKetoEster2 G start Diester enolate Enolate Formation (Base) start->enolate enolate_ion Enolate Ion enolate->enolate_ion cyclization Intramolecular Nucleophilic Acyl Substitution enolate_ion->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Alkoxide tetrahedral->elimination beta_keto_ester Cyclic β-Keto Ester elimination->beta_keto_ester deprotonation Deprotonation (Base) beta_keto_ester->deprotonation enolate_product Enolate of β-Keto Ester deprotonation->enolate_product protonation Protonation (Acid Workup) enolate_product->protonation final_product Final Cyclic β-Keto Ester protonation->final_product G start Carboxylic Acid + Meldrum's Acid activation Activation (e.g., DCC/DMAP) start->activation acyl_meldrum Acyl Meldrum's Acid activation->acyl_meldrum alcoholysis Alcoholysis (ROH, Reflux) acyl_meldrum->alcoholysis intermediate Acylketene Intermediate alcoholysis->intermediate addition Nucleophilic Addition of ROH intermediate->addition final_product β-Keto Ester addition->final_product

References

Application Notes and Protocols for Dieckmann Condensation in Cyclic β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters.[1] Named after the German chemist Walter Dieckmann, this reaction involves the base-catalyzed cyclization of a diester.[2][3] It is conceptually an intramolecular version of the Claisen condensation.[1] The reaction is particularly effective for the formation of sterically stable five- and six-membered rings, making it a cornerstone in the synthesis of various carbocyclic and heterocyclic frameworks found in natural products, medicinal chemistry, and materials science.[2] The resulting cyclic β-keto esters are versatile intermediates that can be further modified, for instance, through alkylation and decarboxylation to yield substituted cyclic ketones.[4][5]

This document provides detailed application notes, experimental protocols, and key data for researchers utilizing the Dieckmann condensation in their synthetic endeavors.

Reaction Mechanism and Principles

The Dieckmann condensation proceeds via a base-mediated intramolecular nucleophilic acyl substitution. The generally accepted mechanism involves the following key steps:[6][7]

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[7]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[2]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[7]

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step deprotonates this position, forming a stable enolate. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup is required to protonate the final enolate and yield the neutral cyclic β-keto ester product.[2]

The choice of substrate is critical for a successful Dieckmann condensation. The reaction works best with 1,6-diesters, which yield five-membered rings, and 1,7-diesters, which produce six-membered rings.[4][8] The formation of smaller or larger rings is generally disfavored due to ring strain or unfavorable entropic factors.[3]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Dieckmann condensation is influenced by the choice of substrate, base, solvent, and reaction temperature. The following tables summarize quantitative data from various literature examples, providing a comparative overview of different reaction conditions.

SubstrateBaseSolventTemperatureTimeProductYield (%)Reference
Diethyl AdipateSodium Hydride (NaH)TolueneReflux20 hEthyl 2-oxocyclopentanecarboxylate75[7]
Diethyl PimelateSodium Hydride (NaH)TolueneReflux20 hEthyl 2-oxocyclohexanecarboxylate61-66[9]
Diethyl AdipatePotassium tert-Butoxide (t-BuOK)Toluene/t-BuOH0 °C to RefluxOvernightEthyl 2-oxocyclopentanecarboxylate100[10]
Diethyl AdipateSodium Ethoxide (NaOEt)EthanolReflux-Ethyl 2-oxocyclopentanecarboxylateHigh[3]
Diethyl PimelateSodium (Na)EtherReflux-Ethyl 2-oxocyclohexanecarboxylate50-59[9]
Arylacetonitriles + Methyl AcrylatePotassium tert-Butoxide (t-BuOK)--0.25-3 h4,4-Disubstituted Cyclohexane β-Keto Esters70-92[11]
Diethyl AdipateDimsyl ionDMSO--Ethyl 2-oxocyclopentanecarboxylateSignificantly higher than with Na in Toluene[12]
Diethyl AdipatePotassium tert-Butoxide (t-BuOK)Solvent-free--Ethyl 2-oxocyclopentanecarboxylate82[6]
Diethyl Pimelate-Solvent-free--Ethyl 2-oxocyclohexanecarboxylateHigh[13]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate using Sodium Hydride

This protocol describes the cyclization of diethyl adipate to form a five-membered ring using sodium hydride in toluene.

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Toluene

  • Dry Methanol (for initiation, optional)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure: [7]

  • To a solution of the diester (e.g., 22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, cautiously add sodium hydride (60% in mineral oil, 10.0 eq).

  • Optional Initiation: Carefully add a small amount of dry methanol (e.g., a few drops) to initiate the reaction. Vigorous hydrogen evolution will be observed.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for an additional 20 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product (typical yield: 75%).

Protocol 2: Synthesis of Ethyl 2-oxocyclohexanecarboxylate using Sodium Metal

This protocol details the formation of a six-membered ring from diethyl pimelate using sodium metal in ether.

Materials:

  • Diethyl pimelate

  • Sodium metal

  • Dry Ether

  • Concentrated Sulfuric Acid

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [9]

  • In a flask equipped with a reflux condenser and a dropping funnel, place sodium metal (e.g., 1.1 eq) in dry ether.

  • Gradually add a solution of diethyl pimelate (1.0 eq) in dry ether over 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Gently reflux the mixture for 30 minutes.

  • Cool the mixture in an ice bath and cautiously add a cold solution of concentrated sulfuric acid in water with vigorous stirring.

  • Continue stirring until two clear layers form.

  • Separate the ethereal layer and extract the aqueous layer once with ether.

  • Combine the organic layers, wash once with water, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation.

  • Distill the residue under reduced pressure to collect the product (typical yield: 61-66%).

Protocol 3: One-Pot Double Michael Addition-Dieckmann Condensation using Potassium tert-Butoxide

This advanced protocol demonstrates a tandem reaction to synthesize highly substituted cyclohexane β-keto esters.[11]

Materials:

  • Benzylic nitrile or ester

  • Methyl acrylate

  • Potassium tert-butoxide (t-BuOK)

  • Appropriate solvent (e.g., THF)

  • Acid for workup (e.g., HCl)

Procedure: [11]

  • To a solution of the benzylic nitrile or ester and methyl acrylate in a suitable solvent, add potassium tert-butoxide at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir for the specified time (typically 0.25-3 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable acid.

  • Perform a standard aqueous workup and extraction.

  • Purify the crude product by chromatography to yield the 4,4-disubstituted cyclohexane β-keto ester (typical yields: 70-92%).

Visualizations

Dieckmann_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acid Workup Diester Diester Enolate Enolate Intermediate Diester->Enolate α-proton abstraction Base Base (B:) Base->Diester Enolate_2 Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate_2 Tetrahedral Intermediate Beta_Keto_Ester_Enolate β-Keto Ester Enolate Tetrahedral_Intermediate_2->Beta_Keto_Ester_Enolate -RO⁻ Beta_Keto_Ester_Enolate_2 β-Keto Ester Enolate Final_Product Cyclic β-Keto Ester Beta_Keto_Ester_Enolate_2->Final_Product Protonation H3O H₃O⁺ H3O->Beta_Keto_Ester_Enolate_2 Dieckmann_Condensation_Workflow Start Start: Diester & Base Reaction_Setup 1. Combine Diester and Solvent under Inert Atmosphere Start->Reaction_Setup Base_Addition 2. Add Base (e.g., NaH, NaOEt, t-BuOK) Reaction_Setup->Base_Addition Reaction 3. Stir at appropriate temperature (RT to Reflux) Base_Addition->Reaction Monitoring 4. Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup 5. Quench and Aqueous Workup Monitoring->Workup Extraction 6. Extract with Organic Solvent Workup->Extraction Drying 7. Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification 8. Purify by Distillation or Chromatography Drying->Purification Product End: Cyclic β-Keto Ester Purification->Product

References

Application Notes and Protocols: Acylation of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary synthesis route for the acylation of diethyl pimelate, focusing on the intramolecular Dieckmann condensation. This reaction is a fundamental method for the formation of a six-membered ring, yielding ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate in organic synthesis.

Introduction

The acylation of diethyl pimelate is most effectively achieved through an intramolecular cyclization reaction known as the Dieckmann condensation.[1][2][3] This base-catalyzed reaction converts the linear diester into a cyclic β-keto ester.[3][4][5] The resulting product, ethyl 2-oxocyclohexanecarboxylate, is a valuable precursor for the synthesis of various more complex molecules, including natural products and pharmaceuticals. The Dieckmann condensation is particularly efficient for forming stable five- and six-membered rings.[3][6]

Synthesis Routes and Data Presentation

The Dieckmann condensation of diethyl pimelate can be performed under various conditions, primarily differing in the choice of base and the use of a solvent. The selection of these parameters can significantly influence the reaction yield. Below is a summary of quantitative data from comparative studies.

BaseSolventReaction ConditionsYield (%) of Ethyl 2-oxocyclohexanecarboxylateReference
Potassium tert-butoxide (Bu'OK)TolueneReflux, 3 h63[7]
Sodium tert-butoxide (Bu'ONa)TolueneReflux, 3 h56[7]
Potassium ethoxide (EtOK)TolueneReflux, 3 h60[7]
Sodium ethoxide (EtONa)TolueneReflux, 3 h60[7]
Potassium tert-butoxide (Bu'OK)Solvent-freeRoom temperature, 10 min, then 60 min in desiccator69[7]
Sodium tert-butoxide (Bu'ONa)Solvent-freeRoom temperature, 10 min, then 60 min in desiccator68[7]
Potassium ethoxide (EtOK)Solvent-freeRoom temperature, 10 min, then 60 min in desiccator56[7]
Sodium ethoxide (EtONa)Solvent-freeRoom temperature, 10 min, then 60 min in desiccator60[7]

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Pimelate using Sodium Ethoxide in a Solvent

This protocol is a general procedure for the Dieckmann condensation of diethyl pimelate using sodium ethoxide as the base and a non-polar solvent to facilitate the reaction and removal of the ethanol byproduct.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide

  • Toluene (or other suitable non-polar solvent like xylene)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide and dry toluene.

  • Heat the mixture to reflux with stirring.

  • Add diethyl pimelate dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully add dilute hydrochloric acid to neutralize the mixture and quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-oxocyclohexanecarboxylate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Solvent-Free Dieckmann Condensation of Diethyl Pimelate

This protocol describes an environmentally friendly and efficient method for the Dieckmann condensation of diethyl pimelate without the use of a solvent.[7][8]

Materials:

  • Diethyl pimelate

  • Powdered potassium tert-butoxide (or other suitable powdered alkoxide base)

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Procedure:

  • In a mortar, add diethyl pimelate and powdered potassium tert-butoxide.

  • Grind the mixture with a pestle at room temperature for approximately 10 minutes. The mixture may solidify.

  • Transfer the reaction mixture to a desiccator and let it stand for 60 minutes.

  • The reaction product, ethyl 2-oxocyclohexanecarboxylate, can be isolated directly from the reaction mixture by vacuum distillation.[8]

Reaction Workflow

The following diagram illustrates the general workflow for the Dieckmann condensation of diethyl pimelate.

Dieckmann_Condensation_Workflow Start Start DiethylPimelate Diethyl Pimelate Start->DiethylPimelate Reaction Dieckmann Condensation DiethylPimelate->Reaction Base Base (e.g., NaOEt, KOtBu) Base->Reaction Solvent Solvent (e.g., Toluene or Solvent-Free) Solvent->Reaction Workup Acidic Workup Reaction->Workup If solvent-based Purification Purification (Vacuum Distillation) Reaction->Purification If solvent-free Workup->Purification Product Ethyl 2-oxocyclohexanecarboxylate Purification->Product End End Product->End

Caption: General workflow for the Dieckmann condensation of diethyl pimelate.

Signaling Pathway and Mechanism

The Dieckmann condensation proceeds through a well-established mechanism analogous to the intermolecular Claisen condensation.[2]

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation A Diethyl Pimelate B Enolate Intermediate A->B Deprotonation BH BH B_clone Enolate Intermediate C Tetrahedral Intermediate Base Base (B-) Base->A D_clone Ethyl 2-oxocyclohexanecarboxylate B_clone->C Nucleophilic Attack D Ethyl 2-oxocyclohexanecarboxylate EtO EtO- E_clone Enolate of Product C_clone Tetrahedral Intermediate C_clone->D Loss of Ethoxide E Enolate of Product F Final Product D_clone->E Acid-Base Reaction EtOH EtOH EtO_in EtO- EtO_in->D_clone E_clone->F Acid Workup H2O H2O H3O H3O+ H3O->E_clone

Caption: Mechanism of the Dieckmann condensation of diethyl pimelate.

References

Diethyl 5-Oxononanedioate: A Versatile C9 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, diethyl 5-oxononanedioate emerges as a highly adaptable C9 keto-diester building block. Its unique trifunctional nature, featuring a central ketone and two flanking ester groups, provides a versatile platform for the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds. This document outlines key applications of this compound, providing detailed experimental protocols for its conversion into valuable synthetic intermediates.

Applications in Heterocycle and Carbocycle Synthesis

This compound serves as a readily available starting material for constructing complex molecular architectures. Two prominent applications include its use in the synthesis of dihydropyridazinones, which are core structures in various biologically active molecules, and in the formation of functionalized cyclopentanones, key precursors for natural products like jasmonates.

1. Synthesis of Dihydropyridazinones:

The reaction of this compound with hydrazine hydrate provides a straightforward route to 6-(3-carboxypropyl)-4,5-dihydropyridazin-3(2H)-one. This transformation involves a condensation reaction followed by cyclization, effectively translating the linear C9 backbone of the starting material into a six-membered heterocyclic ring with a pendant carboxylic acid side chain. This pyridazinone derivative can serve as a valuable intermediate for further functionalization in medicinal chemistry programs.

2. Synthesis of Cyclopentanone Precursors for Jasmonates:

Through an intramolecular Dieckmann condensation, this compound can be cyclized to afford ethyl 2-oxo-3-(3-ethoxycarbonylpropyl)cyclopentane-1-carboxylate. This reaction forms a five-membered carbocyclic ring, a key structural motif in the jasmonate family of plant hormones. The resulting functionalized cyclopentanone is a valuable precursor for the total synthesis of jasmonic acid and its analogs, which are of significant interest in agriculture and chemical ecology.

Experimental Protocols

Protocol 1: Synthesis of 6-(3-Carboxypropyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of the dihydropyridazinone derivative from this compound.

Reaction Scheme:

G start This compound product 6-(3-Carboxypropyl)-4,5-dihydropyridazin-3(2H)-one start->product Reflux reagent Hydrazine Hydrate (in Ethanol) reagent->product

Caption: Synthesis of a dihydropyridazinone.

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • A solution of this compound (1.0 g, 3.87 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • Hydrazine hydrate (0.24 g, 3.87 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in a 10% aqueous solution of sodium hydroxide.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Quantitative Data:

ProductYield (%)Melting Point (°C)
6-(3-Carboxypropyl)-4,5-dihydropyridazin-3(2H)-one85142-144

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 12.05 (s, 1H), 10.71 (s, 1H), 2.30-2.15 (m, 4H), 2.05-1.90 (m, 4H), 1.75-1.60 (m, 2H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 174.4, 169.3, 154.2, 33.1, 28.9, 24.5, 21.3, 18.7.

Protocol 2: Dieckmann Condensation of this compound

This protocol describes the intramolecular cyclization to form a functionalized cyclopentanone.

Reaction Scheme:

G start This compound product Ethyl 2-oxo-3-(3-ethoxycarbonylpropyl)cyclopentane-1-carboxylate start->product Reflux reagent Sodium Ethoxide (in Toluene) reagent->product

Caption: Dieckmann condensation workflow.

Materials:

  • This compound

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of this compound (10.0 g, 38.7 mmol) in anhydrous toluene (50 mL) is added dropwise to a stirred suspension of sodium ethoxide (2.63 g, 38.7 mmol) in anhydrous toluene (50 mL) under an inert atmosphere.

  • The reaction mixture is heated to reflux for 2 hours, during which time the sodium salt of the β-keto ester precipitates.

  • After cooling, the reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Quantitative Data:

ProductYield (%)Boiling Point (°C/mmHg)
Ethyl 2-oxo-3-(3-ethoxycarbonylpropyl)cyclopentane-1-carboxylate75-80155-160 / 1

Spectroscopic Data (Expected):

  • ¹H NMR: Will show characteristic peaks for the two different ethyl ester groups, the cyclopentanone ring protons, and the propyl side chain protons.

  • ¹³C NMR: Will display signals for the ketone and two ester carbonyls, as well as the carbons of the cyclopentanone ring and the side chain.

  • IR: Strong absorptions are expected for the ketone (around 1740 cm⁻¹) and ester (around 1730 cm⁻¹) carbonyl groups.

Logical Workflow for Synthesis Selection

The choice of reaction pathway for this compound is dictated by the desired final scaffold.

G start Start: This compound decision Desired Scaffold? start->decision heterocycle Heterocycle (Dihydropyridazinone) decision->heterocycle 6-membered N-containing carbocycle Carbocycle (Cyclopentanone) decision->carbocycle 5-membered C-ring reaction1 Reaction with Hydrazine Hydrate heterocycle->reaction1 reaction2 Dieckmann Condensation carbocycle->reaction2

Caption: Decision tree for synthetic route.

Application Notes and Protocols: Aliphatic Keto-Diesters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of aliphatic keto-diesters in medicinal chemistry. This document details their roles as versatile synthetic building blocks, active pharmacophores in enzyme inhibition, and strategic components in prodrug design. Detailed protocols for relevant syntheses and biological assays are provided to facilitate further research and development.

Application as Synthetic Intermediates for Bioactive Heterocycles

Aliphatic keto-diesters, particularly β-keto-diesters like diethyl malonate and its derivatives, are foundational building blocks in the synthesis of a wide array of medicinally important heterocyclic compounds. The presence of an acidic α-hydrogen and two ester functionalities allows for a variety of chemical manipulations, including alkylation, acylation, and cyclization reactions.

A prominent example is the use of diethyl ethoxymethylenemalonate, a derivative of diethyl malonate, in the synthesis of quinolone antibiotics such as nalidixic acid. The synthesis involves a condensation reaction with an aniline derivative followed by a cyclization to form the core naphthyridine ring system.[1] This scaffold is crucial for the antibacterial activity of nalidixic acid, which functions by inhibiting bacterial DNA gyrase.[1]

Experimental Protocol: Synthesis of Nalidixic Acid Intermediate

This protocol outlines the initial condensation step in the synthesis of nalidixic acid, starting from 2-amino-6-picoline and diethyl ethoxymethylenemalonate.

Materials:

  • 2-amino-6-picoline

  • Diethyl ethoxymethylenemalonate

  • Reaction vessel with stirring and heating capabilities

  • Phenyl ether (as a high-boiling solvent)

Procedure:

  • To a reaction vessel, add 130 g of 2-amino-6-picoline and 300 g of diethyl ethoxymethylenemalonate.[2]

  • Stir the mixture and heat to 90°C.[2]

  • Maintain the temperature and continue the insulation reaction until the starting materials are consumed (monitoring by TLC is recommended).[2]

  • Once the reaction is complete, stop heating and allow the mixture to cool to room temperature to obtain the crude product, Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[2]

  • The subsequent cyclization is typically achieved by heating the intermediate in a high-boiling solvent like phenyl ether at 200-230°C.[2]

Application in Enzyme Inhibition

The electrophilic nature of the ketone and ester carbonyl groups in aliphatic keto-diester and related structures allows them to act as inhibitors for various enzymes, particularly proteases and histone deacetylases (HDACs).

Serine Protease Inhibition

Fluorinated α-keto acid derivatives, which are structurally similar to α-keto-diesters, have been synthesized and evaluated as inhibitors of the serine protease chymotrypsin.[3] The potency of these inhibitors is influenced by the degree of fluorination and the nature of the ester group.[3] More potent inhibitors were developed by replacing the ester group with an amino acid chain, demonstrating that the α-keto acid moiety can serve as a warhead for targeting the enzyme's active site.[3]

CompoundTarget EnzymeInhibition Constant (Ki) (µM)
Phenyl-CHF-CO-CO₂R derivativesChymotrypsin15 - 4700
Phenyl-CH₂-CF₂-CO-CO-Ala-Leu-Arg-OMe·HCl·H₂OChymotrypsin0.19
Phenyl-CH₂-CF₂-CO-CO-Ala-Leu-Val-OEt·H₂OChymotrypsin3.6
Table 1: Inhibition constants (Ki) of fluorinated α-keto acid derivatives against chymotrypsin.[3]
Histone Deacetylase (HDAC) Inhibition

While direct data on aliphatic keto-diesters as HDAC inhibitors is limited, the closely related α-keto amides have been identified as potent inhibitors of histone deacetylases.[4][5] These compounds often show nanomolar to low micromolar IC50 values. This suggests that the α-keto-ester motif could also serve as a zinc-binding group in the design of novel HDAC inhibitors.

Compound Class/ExampleTargetIC50 Value (µM)
N-Methyl-α-keto amidePan-HDAC0.34
Nicotinamide derivative 6bHDAC30.694
Nicotinamide derivative 6bPan-HDAC4.648
Nicotinamide derivative 6nPan-HDAC5.481
Table 2: IC50 values of α-keto amide and related derivatives against histone deacetylases.[4]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Keto-diester) Incubate Incubate Enzyme with Test Compound Compound->Incubate Enzyme Target Enzyme (e.g., Chymotrypsin, HDAC) Enzyme->Incubate Substrate Substrate (e.g., BANA, Fluorogenic peptide) Initiate Initiate Reaction with Substrate Substrate->Initiate Buffer Assay Buffer Buffer->Incubate Incubate->Initiate Measure Measure Product Formation (e.g., Absorbance, Fluorescence) Initiate->Measure Plot Plot Reaction Rate vs. Compound Concentration Measure->Plot Calculate Calculate IC50 or Ki Value Plot->Calculate

Caption: Workflow for determining enzyme inhibition by aliphatic keto-diesters.

Prodrug Strategies

The ester groups in aliphatic keto-diesters make them suitable candidates for prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy can be employed to improve solubility, permeability, and pharmacokinetic profiles.

For instance, 5'-O-aliphatic acid esters of the antiviral nucleoside analogue (−)-β-d-(2R,4R)-dioxolane-thymine (DOT) have been synthesized as prodrugs.[6] These prodrugs exhibited good chemical stability at different pH values but were efficiently hydrolyzed by porcine esterase to release the parent drug.[6] The rate of hydrolysis was found to be dependent on the length of the aliphatic chain.[6]

Prodrug Moiety (Ester)Half-life (t½) in Porcine Esterase (min)
Acetic acid16.3
Palmitic acid48.0
Glycine12.4
d-Valine19.4
Table 3: Enzymatic hydrolysis rates of aliphatic and amino acid ester prodrugs of an antiviral nucleoside.[6]

Modulators of Inflammatory Pathways

Recent research has identified a novel ketone diester, DAG-MAG-βHB, as a modulator of the NLRP3 inflammasome in microglial cells.[7][8] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and has been implicated in neuroinflammatory diseases like Alzheimer's.[7][8] DAG-MAG-βHB was shown to inhibit the activation of the NLRP3 inflammasome, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.[7][8] The mechanism of action is believed to involve the β-hydroxybutyrate (BHB) component, which can suppress NLRP3 activation by preventing potassium efflux and reducing the formation of the ASC speck, a key step in inflammasome assembly.[9]

NLRP3 Inflammasome Activation Pathway

G cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition by β-Hydroxybutyrate cluster_output Downstream Effects PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Transcription->Assembly Stimuli ATP, Urate Crystals, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 BHB BHB (from DAG-MAG-βHB) BHB->K_efflux Inhibits BHB->Assembly Inhibits ASC Speck Formation IL1b IL-1β & IL-18 Maturation Casp1->IL1b Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and its inhibition.

Antibacterial and Antioxidant Properties

Antibacterial Activity

β-keto esters have been designed and synthesized as potential antibacterial agents, with their structure often based on bacterial quorum-sensing autoinducers.[10][11] These compounds have shown promising in vitro activity against both human and plant pathogenic bacteria.[10]

CompoundTest OrganismActivity
Cpd 6P. aeruginosaPromising in vitro inhibition
Cpd 8S. aureusPromising in vitro inhibition
Cpd 8P. syringaePromising in vitro inhibition
Cpd 8A. tumefaciensPromising in vitro inhibition
Table 4: Antibacterial screening results for designed β-keto esters.[10]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compound (e.g., β-keto ester) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antioxidant Activity

The potential for β-dicarbonyl structures to act as antioxidants has been noted.[12] This activity can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compound (aliphatic keto-diester)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[8][13]

  • Prepare a series of dilutions of the test compound in methanol.

  • In a test tube or cuvette, add 1.0 mL of the DPPH solution to 1.0 mL of each compound dilution.[8]

  • Prepare a blank for each concentration by adding 1.0 mL of methanol to 1.0 mL of the compound dilution.[8]

  • Prepare a negative control by mixing 1.0 mL of the DPPH solution with 1.0 mL of methanol.[8]

  • Incubate all samples in the dark at room temperature for 30 minutes.[8][13]

  • Measure the absorbance of all solutions at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Foundational Synthetic Methodologies

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters from two ester molecules in the presence of a strong base.[13]

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Xylenes (or another high-boiling, non-reactive solvent)

  • 50% Acetic acid

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus (including vacuum distillation setup)

Procedure:

  • In a dry round-bottom flask, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal.[7]

  • Reflux the mixture with vigorous stirring until the sodium melts and forms small beads.[7]

  • Remove the heat, allow the sodium to solidify, and carefully decant the xylenes.[7]

  • Immediately add 25 mL of anhydrous ethyl acetate to the sodium beads and set up for reflux.[7]

  • Reflux the mixture for approximately 1.5 hours, or until all the sodium has reacted.[7]

  • Cool the reaction mixture and cautiously acidify with 50% acetic acid.[7]

  • Transfer the mixture to a separatory funnel and wash with an equal volume of saturated NaCl solution.[7]

  • Separate the organic layer (ethyl acetoacetate) and dry it over anhydrous magnesium sulfate.[7]

  • First, distill at atmospheric pressure to remove any remaining ethyl acetate.[7]

  • Then, purify the ethyl acetoacetate by distillation under reduced pressure.[7]

Synthetic Workflow: Claisen Condensation

G cluster_reactants Reactants & Base cluster_reaction Reaction Steps cluster_workup Workup & Purification Ester Ester (e.g., Ethyl Acetate) Enolate 1. Enolate Formation Ester->Enolate Base Strong Base (e.g., Sodium Ethoxide) Base->Enolate Attack 2. Nucleophilic Acyl Substitution Enolate->Attack Deprotonation 3. Deprotonation of Product Attack->Deprotonation Acidify 4. Acidification Deprotonation->Acidify Extract 5. Extraction & Drying Acidify->Extract Distill 6. Distillation Extract->Distill Product β-Keto Ester Distill->Product

Caption: General workflow for the synthesis of β-keto esters via Claisen condensation.

References

Application Notes and Protocols for Diethyl 5-oxononanedioate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the User: Extensive searches of scientific literature and chemical databases did not yield specific examples of "Diethyl 5-oxononanedioate" being used as a monomer for polymer synthesis. The information typically found for common monomers, such as detailed application notes, established experimental protocols, and characterization data, is not available for this specific compound.

Therefore, the following application notes and protocols are provided as a generalized guide based on the principles of polyester synthesis using analogous keto-acid or di-ester monomers. This document is intended to serve as an educational template and a starting point for researchers interested in exploring the potential of this compound in polymer science. The experimental parameters and expected results are hypothetical and would require empirical validation.

Application Notes: Potential Use of this compound in Polyester Synthesis

Introduction

This compound is a difunctional monomer containing two ester groups and a central ketone functionality. This structure presents an interesting opportunity for the synthesis of novel polyesters with unique properties. The presence of the ketone group within the polymer backbone could introduce a site for post-polymerization modification, alter the thermal and mechanical properties compared to linear aliphatic polyesters, and potentially influence the polymer's biodegradability.

Potential Applications

The incorporation of a ketone group into a polyester backbone could be leveraged for several applications:

  • Cross-linkable Polymers: The ketone group can serve as a reactive site for cross-linking reactions, for example, through reactions with dihydrazides, to form thermosetting polymers with enhanced mechanical strength and thermal stability.

  • Functionalizable Materials: The ketone functionality can be used to attach other molecules to the polymer chain, such as bioactive compounds for drug delivery applications or other functional groups to tailor the material's surface properties.

  • Degradable Polymers: The ketone group might create a point of weakness in the polymer chain, potentially leading to controlled degradation under specific conditions (e.g., photodegradation), which could be useful for creating environmentally friendly plastics.

Hypothetical Polymerization Pathway

The most straightforward method for polymerizing this compound would be through a two-step melt polycondensation reaction with a suitable diol, such as 1,4-butanediol. This process typically involves a transesterification step followed by a polycondensation step under high vacuum and temperature.

logical_relationship cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification This compound This compound Transesterification Transesterification This compound->Transesterification Diol (e.g., 1,4-butanediol) Diol (e.g., 1,4-butanediol) Diol (e.g., 1,4-butanediol)->Transesterification Polycondensation Polycondensation Transesterification->Polycondensation Keto-Polyester Keto-Polyester Polycondensation->Keto-Polyester Cross-linked Polymer Cross-linked Polymer Keto-Polyester->Cross-linked Polymer Reaction with Ketone Group Cross-linking Agent (e.g., Dihydrazide) Cross-linking Agent (e.g., Dihydrazide) Cross-linking Agent (e.g., Dihydrazide)->Cross-linked Polymer

Caption: Logical relationship of keto-polyester synthesis and modification.

Experimental Protocols: Hypothetical Synthesis and Characterization

Protocol 1: Synthesis of a Keto-Polyester via Melt Polycondensation

This protocol describes a hypothetical two-stage melt polycondensation of this compound with 1,4-butanediol.

Materials:

  • This compound

  • 1,4-butanediol (molar ratio of diol to diester: 1.2:1)

  • Titanium(IV) butoxide (catalyst, ~250 ppm)

  • Antioxidant (e.g., Irganox 1010, ~0.1 wt%)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

Stage 1: Transesterification

  • Charge the reactor with this compound, 1,4-butanediol, and the antioxidant.

  • Heat the mixture to 160-180°C under a nitrogen atmosphere with stirring.

  • Add the Titanium(IV) butoxide catalyst.

  • Continue heating and stirring for 2-3 hours, collecting the ethanol byproduct in a cooled trap. The reaction is complete when ~90% of the theoretical amount of ethanol has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly reduce the pressure to below 1 Torr over a period of 1 hour.

  • Continue the reaction under high vacuum for 3-4 hours to remove excess 1,4-butanediol and promote chain growth. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is reached, stop the reaction and cool the polymer under nitrogen.

experimental_workflow start Start charge_reactants Charge Reactants: - this compound - 1,4-butanediol - Antioxidant start->charge_reactants heat_stage1 Heat to 160-180°C under N2 charge_reactants->heat_stage1 add_catalyst Add Catalyst (Titanium(IV) butoxide) heat_stage1->add_catalyst transesterification Transesterification (2-3 hours) Collect Ethanol add_catalyst->transesterification heat_stage2 Increase Temp to 220-240°C transesterification->heat_stage2 apply_vacuum Apply Vacuum (<1 Torr) heat_stage2->apply_vacuum polycondensation Polycondensation (3-4 hours) apply_vacuum->polycondensation cool_polymer Cool under N2 polycondensation->cool_polymer end End cool_polymer->end

Caption: Experimental workflow for the synthesis of a keto-polyester.

Data Presentation: Hypothetical Characterization Data

The synthesized keto-polyester would be characterized to determine its molecular weight, thermal properties, and chemical structure. The following table presents hypothetical data for such a polymer.

PropertyMethodHypothetical Value
Number Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)25,000 g/mol
Polydispersity Index (PDI)GPC2.1
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)-15°C
Melting Temperature (Tm)DSC85°C
Decomposition Temperature (Td, 5%)Thermogravimetric Analysis (TGA)350°C
Ketone Carbonyl Peak¹³C NMR Spectroscopy~209 ppm
Ester Carbonyl Peak¹³C NMR Spectroscopy~173 ppm

Disclaimer

The information provided above is for illustrative purposes only and is based on general chemical principles. The synthesis and handling of these materials should only be performed by trained professionals in a suitably equipped laboratory. The actual properties and behavior of a polymer derived from this compound may differ significantly from the hypothetical data presented.

Troubleshooting & Optimization

Technical Support Center: Purification of Keto-Diesters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common purification techniques used for keto-diesters. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Section 1: Column Chromatography

Column chromatography is a widely used technique for the purification of keto-diesters. However, challenges such as compound decomposition and poor separation can arise. This section provides guidance on troubleshooting these common issues.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My keto-diester is not eluting from the silica gel column, even with a high-polarity solvent system. What could be the problem?

A1: This issue can arise from several factors:

  • Strong Adsorption: Keto-diesters can interact strongly with the acidic sites on silica gel. If your compound is particularly polar, it may not elute easily.

  • Solution:

    • Try deactivating the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent. This will neutralize the acidic sites.

    • Consider using a less acidic stationary phase like alumina (neutral or basic).

    • Ensure your compound did not precipitate at the top of the column upon loading.

Q2: My keto-diester appears to be decomposing on the silica gel column, as I am observing multiple spots on TLC of the collected fractions that were not in the crude mixture. How can I prevent this?

A2: Decomposition on silica gel is a common problem for sensitive compounds like some keto-esters.

  • Cause: The acidic nature of silica gel can catalyze decomposition or rearrangement reactions.

  • Troubleshooting Steps:

    • Test for Stability: Before running a column, spot your crude material on a TLC plate and let it sit for a few hours. Re-run the TLC in the same solvent system to see if new spots have appeared, indicating decomposition on silica.

    • Use Deactivated Silica: As mentioned above, neutralizing the silica gel with triethylamine can prevent acid-catalyzed decomposition.

    • Alternative Stationary Phases: Consider using alumina or Florisil, which are generally less acidic than silica gel.

    • Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

Q3: I am getting poor separation between my keto-diester and an impurity, even though they have different Rf values on TLC. What can I do?

A3: Poor separation can be due to several factors related to column packing and loading.

  • Troubleshooting:

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.

    • Loading Technique: Load your sample in a minimal amount of solvent and as a concentrated band. Overloading the column with too much sample will result in broad peaks and co-elution.

    • Solvent System: Re-evaluate your solvent system. A less polar solvent system will generally provide better separation, although it will take longer. A gradient elution (gradually increasing the polarity of the eluent) can also be effective.

Experimental Protocol: Flash Column Chromatography of a β-Keto Ester

This protocol is a general guideline for the purification of a moderately polar β-keto ester.

  • Preparation of the Column:

    • Select a column of an appropriate size for the amount of crude material.

    • Pack the column with silica gel (100-200 mesh) as a slurry in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude keto-diester in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If the desired compound is slow to elute, gradually increase the polarity of the eluent (e.g., to 4:1 Hexane:Ethyl Acetate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Workflow: Column Chromatography

G start Problem with Column Chromatography issue1 Poor or No Elution start->issue1 Is the product stuck? issue2 Product Decomposition start->issue2 Are there new spots on TLC? issue3 Poor Separation start->issue3 Are fractions mixed? sub_issue1a Compound precipitated on column? issue1->sub_issue1a sub_issue1b Strong adsorption to silica? issue1->sub_issue1b sub_issue2a Acid-catalyzed decomposition? issue2->sub_issue2a sub_issue3a Column overloaded? issue3->sub_issue3a sub_issue3b Column poorly packed? issue3->sub_issue3b sub_issue3c Inappropriate solvent system? issue3->sub_issue3c solution1a Dissolve sample in a more soluble solvent before loading. sub_issue1a->solution1a solution1b 1. Add triethylamine to eluent. 2. Use alumina as stationary phase. sub_issue1b->solution1b solution2a 1. Use deactivated silica (add Et3N). 2. Use a less acidic stationary phase (alumina). 3. Run the column quickly. sub_issue2a->solution2a solution3a Use less sample material for the column size. sub_issue3a->solution3a solution3b Repack the column carefully. sub_issue3b->solution3b solution3c Optimize the solvent system using TLC. Consider a gradient elution. sub_issue3c->solution3c

Caption: Troubleshooting logic for column chromatography of keto-diesters.

Section 2: Crystallization

Crystallization is a powerful technique for obtaining high-purity keto-diesters, particularly for solid compounds. Success often depends on finding the right solvent system.

Frequently Asked Questions (FAQs) - Crystallization

Q1: How do I choose a suitable solvent system for the recrystallization of my keto-diester?

A1: The ideal solvent is one in which your keto-diester is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • General Rule of Thumb: Solvents with similar functional groups to the compound are often good starting points. For esters and ketones, consider solvents like ethyl acetate and acetone.

  • Solvent Systems: A two-solvent system is often effective. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly. Common systems include hexane/ethyl acetate and hexane/acetone.

Q2: My keto-diester is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the concentration is too high.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

    • Dilution: Add more of the "good" solvent to the hot solution before cooling.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

Q3: My keto-diester product is crystalline, but I'm having trouble improving the diastereoselectivity of my reaction product. Can crystallization help?

A3: Yes, for certain reactions, a technique called crystallization-induced diastereomer transformation (CIDT) can be employed. If the desired diastereomer is less soluble and crystallizes out of the reaction mixture, the equilibrium can be shifted towards its formation, leading to a higher diastereomeric ratio in the solid product. Tuning the crystallinity of the β-keto ester adducts can enable stereoconvergence, with the products being isolated by filtration.

Technical Support Center: Claisen Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in Claisen condensation reactions.

Troubleshooting Guide

Q1: My Claisen condensation reaction has a very low yield. What are the most common causes?

Low yields in Claisen condensations can often be traced back to a few critical factors. The most common issues include improper base selection, the presence of water in the reaction, unfavorable equilibrium, and competing side reactions.[1][2] Careful consideration of each of these factors is essential for optimizing the reaction.

Q2: I suspect an issue with the base I'm using. How do I choose the correct base for my reaction?

The choice of base is critical to the success of a Claisen condensation.[3]

  • For standard Claisen condensations: The base should be the alkoxide corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters).[4][5] Using a different alkoxide will lead to transesterification, resulting in a mixture of products.[4][5]

  • Avoid Hydroxide Bases: Using hydroxide bases like NaOH or KOH will cause saponification (hydrolysis) of the ester, which is an irreversible side reaction that consumes the starting material.[4][5]

  • Stoichiometry is Key: A full equivalent of the base is required, not just a catalytic amount.[6] The final step of the reaction mechanism is the deprotonation of the β-keto ester product. This is an irreversible acid-base reaction that drives the equilibrium towards the product.[3][4] Without enough base, this final step cannot occur, and the equilibrium will not favor product formation.[7]

  • Strong, Non-Nucleophilic Bases: For mixed (crossed) Claisen condensations, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be beneficial, especially when only one of the esters is enolizable.[8] However, for standard Claisen reactions, very strong bases can sometimes deprotonate all of the starting material, leaving no electrophile for the enolate to attack.[9]

Troubleshooting_Workflow Start Low Yield in Claisen Condensation Check_Base 1. Review Base Selection Start->Check_Base Base_Correct Is base the correct alkoxide and used in stoichiometric amount? Check_Base->Base_Correct Yes Base_Incorrect Incorrect Base or Amount Check_Base->Base_Incorrect No Check_Conditions 2. Verify Reaction Conditions Conditions_Anhydrous Are conditions strictly anhydrous? Check_Conditions->Conditions_Anhydrous Yes Conditions_Wet Moisture Present Check_Conditions->Conditions_Wet No Check_Substrates 3. Examine Substrates Substrates_Enolizable Does at least one ester have >= 2 α-hydrogens? Check_Substrates->Substrates_Enolizable Yes Substrates_Not_Enolizable Ester lacks sufficient α-H Check_Substrates->Substrates_Not_Enolizable No Base_Correct->Check_Conditions Fix_Base Action: Use corresponding alkoxide (e.g., NaOEt for Ethyl Ester). Ensure >= 1 equivalent. Base_Incorrect->Fix_Base Fix_Base->Check_Conditions Conditions_Anhydrous->Check_Substrates Fix_Conditions Action: Dry all glassware, solvents, and reagents. Conditions_Wet->Fix_Conditions Fix_Conditions->Check_Substrates Success Improved Yield Substrates_Enolizable->Success Fix_Substrates Action: Choose an enolizable ester. The final deprotonation step is crucial for driving the reaction. Substrates_Not_Enolizable->Fix_Substrates Fix_Substrates->Success

Q3: My reaction isn't working even with the correct base. What other reaction conditions should I check?

Beyond the base, other conditions are crucial:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions.[1] Any moisture will react with the strong base and the enolate, quenching the reaction. Ensure all glassware is oven-dried and solvents are properly distilled and dried.

  • Reaction Temperature: Temperature can influence the reaction rate and the prevalence of side reactions.[10][11] If the reaction is too slow, gentle heating may be required. However, excessive heat can promote decomposition.[1]

  • Solvent Choice: The solvent should be inert to the reaction conditions.[10] Typically, the alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) is used.[5] Polar aprotic solvents like THF or DMF can also be employed, particularly in Dieckmann condensations.[12] Some procedures report very high yields under solvent-free conditions.[13][14]

Q4: I am performing a mixed (crossed) Claisen condensation and getting a complex mixture of products. How can I improve the selectivity?

A mixed Claisen reaction between two different enolizable esters will typically result in a mixture of four different products, making it synthetically useless.[15][16] To achieve a high yield of a single product:

  • Use a Non-Enolizable Ester: One of the ester partners should lack α-hydrogens (e.g., ethyl benzoate, ethyl formate, or a carbonate).[15][17] This ester can only act as the electrophilic acceptor, preventing self-condensation.[18]

  • Use an Excess of the Non-Enolizable Ester: To minimize the self-condensation of the enolizable ester, use the non-enolizable ester in excess.[16][18]

  • React a Ketone with an Ester: When reacting a ketone with an ester, the ketone's α-hydrogens are significantly more acidic (pKa ~20) than the ester's (pKa ~25). Therefore, the ketone will preferentially form the enolate and act as the nucleophile.[18]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a Claisen condensation and an Aldol condensation?

Both reactions involve the formation of a carbon-carbon bond via an enolate nucleophile. The key difference lies in the electrophile and the subsequent reaction step. In an Aldol condensation, the enolate attacks an aldehyde or ketone, and the tetrahedral intermediate is protonated to form an alcohol.[19][20] In a Claisen condensation, the enolate attacks an ester, and the tetrahedral intermediate eliminates an alkoxide leaving group to reform a carbonyl, resulting in an acyl substitution product.[6][21]

Q2: Why must the starting ester have at least two α-hydrogens for a good yield?

The overall Claisen condensation is an equilibrium process, and the equilibrium for the condensation step itself is often not highly favorable.[4] The reaction is driven to completion by the final, irreversible deprotonation of the product.[3] The resulting β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. This proton is readily removed by the alkoxide base. If the starting ester has only one α-hydrogen, the β-keto ester product will not have this acidic proton, and this crucial final step cannot occur.[4]

Q3: What is a Dieckmann condensation?

The Dieckmann condensation is an intramolecular Claisen condensation.[22] It occurs when a molecule containing two ester groups reacts with a base to form a cyclic β-keto ester.[8][22] This method is particularly effective for forming stable 5- and 6-membered rings.[23][24] Yields tend to be lower for larger rings.[12][25]

Q4: Can I use a stronger base like Sodium Hydride (NaH) or Sodium Amide (NaNH2)?

Yes, using stronger bases like NaH or NaNH₂ can often increase the yield of the Claisen condensation.[15] These bases irreversibly deprotonate the starting ester to form the enolate, which can lead to a more efficient reaction.

Data on Optimized Reaction Conditions

Reaction TypeBaseSolventTemperature (°C)TimeYield (%)Reference
Claisen-SchmidtPr(NO₃)₃·6H₂OSolvent-freeNot specified8-25 min85-98%[13]
Claisen (Self-condensation)Potassium tert-butoxideSolvent-free10030 min~80%[14][26]
Claisen-SchmidtNaOHSolvent-freeNot specifiedNot specifiedQuantitative[27]
Dieckmann CondensationSodium Hydride (NaH)Toluene, MethanolReflux20 h75%[28]

Key Experimental Protocols

Protocol 1: General Procedure for a Solvent-Free Claisen Condensation

This protocol is adapted from the synthesis of 2,4-diphenyl acetoacetate.[14][26]

  • Preparation: Ensure all glassware is thoroughly oven-dried.

  • Reactant Mixing: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl phenylacetate (1.0 eq).

  • Base Addition: Add potassium tert-butoxide (1.0 eq).

  • Reaction: Heat the mixture to 100 °C with stirring for 30 minutes. The reaction mixture will solidify as the product forms.

  • Workup: Cool the reaction mixture to room temperature. Acidify the solid with dilute hydrochloric acid until the pH is acidic, which protonates the enolate product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified β-keto ester.

Protocol 2: General Procedure for a Dieckmann Condensation

This protocol is adapted from a literature procedure for the synthesis of a cyclic β-keto ester.[28]

  • Preparation: Under an inert atmosphere (e.g., argon), add a solution of the starting diester (1.0 eq) in a dry solvent such as toluene to a flask.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 10.0 eq) portion-wise to the solution.

  • Co-solvent Addition: Carefully add dry methanol to the mixture. Note: Hydrogen gas will evolve.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.

  • Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the desired cyclic β-keto ester.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Isolation & Purification Prep Dry Glassware & Reagents (Inert Atmosphere Optional) Mix Combine Ester(s) & Solvent Prep->Mix Add_Base Add Base (e.g., NaH, NaOEt) Mix->Add_Base Heat Stir at RT or Reflux (Monitor by TLC/LCMS) Add_Base->Heat Quench Quench Reaction (e.g., aq. NH4Cl) Heat->Quench Acidify Acidify to pH < 7 (e.g., dilute HCl) Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify Final_Product Pure β-Keto Ester Purify->Final_Product

References

Technical Support Center: Optimizing Keto-Diester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for keto-diester synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield in Claisen Condensation: What are the common causes and how can I improve it?

Low yields in a Claisen condensation, a fundamental reaction for synthesizing β-keto esters, can stem from several factors. A primary issue is the choice of base and reaction conditions, which can lead to competing side reactions.[1][2]

Troubleshooting Steps:

  • Base Selection: The base should not be nucleophilic towards the ester to prevent saponification. The alkoxide corresponding to the ester's alcohol component is typically used to avoid transesterification. For instance, use sodium ethoxide for ethyl esters.[3] Using a stronger, non-nucleophilic base like sodium hydride (NaH) can also be effective.[4][5]

  • Reaction Equilibrium: The final deprotonation of the β-keto ester product drives the reaction forward. If the product is not acidic enough or cannot be deprotonated by the base, the reaction can be reversible and result in low yields.[2][4] Ensure at least one full equivalent of base is used.

  • Anhydrous Conditions: Claisen condensations are sensitive to moisture. Water can hydrolyze the ester starting material and the alkoxide base. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Table 1: Comparison of Common Bases for Claisen Condensation

BasepKa of Conjugate AcidCommon ApplicationsPotential Issues
Sodium Ethoxide (NaOEt)~16Condensation of ethyl estersCan lead to transesterification if used with other esters
Sodium Hydride (NaH)~35General purpose for various estersHighly reactive, requires careful handling under inert atmosphere
Lithium Diisopropylamide (LDA)~36Kinetically controlled enolate formationStrong base, can cause undesired side reactions if not controlled

2. Competing Self-Condensation in Crossed Claisen Reactions: How can I favor the desired product?

In a crossed Claisen condensation involving two different esters, the formation of a mixture of products due to self-condensation is a common problem.[1][6]

Strategies to Promote Selective Crossed Condensation:

  • Use a Non-enolizable Ester: One of the most effective strategies is to use one ester that lacks α-hydrogens and therefore cannot form an enolate.[6] This ester can only act as the electrophile (acceptor). Examples of non-enolizable esters include benzoates, formates, and carbonates.

  • Controlled Addition: Slowly add the enolizable ester to a mixture of the non-enolizable ester and the base. This ensures that the concentration of the enolizable ester is always low, minimizing its self-condensation.[4]

  • Use of a Ketone as the Enolate Source: A ketone can be used as the enolate precursor to react with an ester. The α-hydrogens of a ketone are generally more acidic than those of an ester, allowing for selective enolate formation.[6][7]

Experimental Protocol: Crossed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagents: In the flask, place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Add ethyl benzoate (1.0 equivalent) to this solution.

  • Reaction: From the dropping funnel, add ethyl acetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture with dilute acid and extract the product with an organic solvent.

  • Purification: Purify the resulting β-keto ester by fractional distillation or column chromatography.[8]

3. Low Yields in Dieckmann Condensation: Why is my intramolecular cyclization failing?

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, typically 5- or 6-membered rings.[5][9] Low yields can be attributed to unfavorable ring size, improper reaction conditions, or competing intermolecular reactions.

Troubleshooting Dieckmann Condensation:

  • Ring Strain: The formation of 5- and 6-membered rings is generally favored due to their steric stability.[5] The formation of smaller or larger rings is often less efficient.

  • High Dilution: To favor the intramolecular reaction over intermolecular polymerization, the reaction should be run at high dilution. This is a critical factor, especially for forming rings larger than six members.[4]

  • Base and Solvent: As with the intermolecular Claisen condensation, the choice of base and anhydrous conditions are crucial. Sodium hydride in an aprotic solvent like toluene or THF is often effective.[5][10]

Table 2: Effect of Ring Size on Dieckmann Condensation Yield

Diester SubstrateRing Size FormedGeneral Yield
Diethyl adipate5-memberedGood to Excellent
Diethyl pimelate6-memberedGood to Excellent
Diethyl suberate7-memberedModerate to Low
Diethyl azelate8-memberedLow to Poor

4. Difficulty in Product Purification: How can I effectively purify my β-keto ester?

The purification of β-keto esters can be challenging due to their potential for decomposition and the presence of unreacted starting materials or byproducts.

Purification Methods:

  • Fractional Distillation: For volatile β-keto esters, fractional distillation under reduced pressure is a common and effective purification method.[8]

  • Column Chromatography: For less volatile or thermally sensitive compounds, column chromatography on silica gel is a suitable alternative.[5]

  • Chemical Purification: In some cases, impurities such as secondary and tertiary alcohols can be removed by treating the crude product with a carboxylic anhydride and an acid to esterify the alcohols, followed by filtration and distillation.[11]

Visual Guides

Diagram 1: General Workflow for Optimizing a Claisen Condensation

Claisen_Workflow Start Start: Low Yield in Claisen Condensation Check_Base 1. Verify Base Selection (e.g., NaOEt for Ethyl Esters) Start->Check_Base Check_Stoichiometry 2. Ensure >1 eq. of Base Check_Base->Check_Stoichiometry Check_Anhydrous 3. Confirm Anhydrous Conditions Check_Stoichiometry->Check_Anhydrous Optimize_Temp 4. Optimize Reaction Temperature Check_Anhydrous->Optimize_Temp Purification 5. Refine Purification Method (Distillation or Chromatography) Optimize_Temp->Purification Success Successful Synthesis Purification->Success

Caption: Workflow for troubleshooting low yields in Claisen condensation.

Diagram 2: Decision Tree for Crossed Claisen Condensation Strategy

Crossed_Claisen_Strategy Start Planning a Crossed Claisen Condensation Ester_Choice Are both esters enolizable? Start->Ester_Choice Non_Enolizable Use non-enolizable ester as acceptor Ester_Choice->Non_Enolizable No Complex_Mixture High risk of complex mixture. Re-evaluate strategy. Ester_Choice->Complex_Mixture Yes Slow_Addition Slowly add enolizable ester Non_Enolizable->Slow_Addition Ketone_Alternative Consider using a ketone as the enolate source Complex_Mixture->Ketone_Alternative

Caption: Strategy selection for a successful crossed Claisen condensation.

Diagram 3: Dieckmann Condensation Logic

Dieckmann_Logic Start Designing a Dieckmann Condensation Ring_Size Target Ring Size? Start->Ring_Size Favored 5 or 6-membered ring Ring_Size->Favored Favorable Disfavored <5 or >6-membered ring Ring_Size->Disfavored Unfavorable Proceed Proceed with Standard Conditions Favored->Proceed High_Dilution Use High Dilution Conditions Disfavored->High_Dilution Expect_Low_Yield Expect Lower Yields. Optimize rigorously. High_Dilution->Expect_Low_Yield

Caption: Key considerations for planning a Dieckmann condensation.

References

Technical Support Center: Characterization of Unexpected Byproducts in Keto-Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating unexpected byproducts during keto-ester synthesis.

Troubleshooting Guides

This section addresses common issues encountered during keto-ester synthesis in a question-and-answer format, providing potential causes and recommended solutions.

Question 1: My reaction yielded a complex mixture with multiple spots on the TLC plate, and the desired product yield is low. What are the likely byproducts?

Answer: A complex reaction mixture in a Claisen or Dieckmann condensation often indicates the formation of several byproducts. The most common culprits include:

  • Self-condensation Products: In a crossed Claisen condensation, if both ester starting materials have α-hydrogens, each can act as both a nucleophile and an electrophile, leading to a mixture of four possible products.[1][2][3]

  • Transesterification Products: If the alkoxide base used does not match the alkoxy group of the ester starting material, transesterification can occur, leading to a mixture of esters and subsequently a wider range of condensation products.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting materials or the β-keto ester product, forming carboxylic acids.

  • Decarboxylation Products: β-keto acids formed from hydrolysis are often unstable and can readily decarboxylate upon heating to yield ketones.

Question 2: I observe a byproduct with a similar polarity to my desired β-keto ester, making purification difficult. What could it be?

Answer: A byproduct with similar polarity could be an isomer of your desired product or a self-condensation product. In a crossed Claisen condensation, the self-condensation product of one of the starting esters can have a similar molecular weight and polarity to the desired crossed-condensation product.

Recommended Action: To confirm the identity of the byproduct, it is crucial to employ high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 3: My reaction mixture turned dark, and I isolated a tar-like substance along with my product. What could be the cause?

Answer: Dark coloration and tar formation can result from several side reactions, including:

  • Aldol Condensation: If aldehydes or ketones are present as impurities in the starting materials or formed in situ, they can undergo base-catalyzed aldol condensation reactions, which often lead to polymeric, dark-colored byproducts.

  • Decomposition: At elevated temperatures, β-keto esters and other reaction intermediates can be unstable and decompose.

  • Strong Base Reactions: The use of very strong bases can sometimes promote undesired side reactions and decomposition pathways.

Recommended Action: Ensure the purity of your starting materials and solvents. Consider running the reaction at a lower temperature and using a milder base if possible.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common side reaction in a Claisen condensation?

The most common side reaction in a standard Claisen condensation is self-condensation when a single ester is used. In a crossed Claisen condensation, the formation of a mixture of all four possible condensation products is a significant issue if both esters are enolizable.[1][2][3] Transesterification is also a frequent byproduct if the alkoxide base does not match the ester's alcohol component.

FAQ 2: How can I minimize byproduct formation in a crossed Claisen condensation?

To minimize the formation of a complex product mixture in a crossed Claisen condensation, one of the following strategies should be employed:

  • Use a non-enolizable ester: One of the ester reactants should lack α-hydrogens, preventing it from forming an enolate and acting as the nucleophile.[2][4] Examples include benzoates, formates, and carbonates.[1]

  • Use a more reactive ketone: A ketone can be used as the enolate source to react with an ester.

  • Directed Claisen Condensation: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester quantitatively before adding the second ester.

FAQ 3: What causes the decarboxylation of the β-keto ester product?

Decarboxylation occurs if the β-keto ester is hydrolyzed to the corresponding β-keto acid. These acids are thermally unstable and readily lose carbon dioxide upon heating to form a ketone. This is often an issue during acidic workup or purification at elevated temperatures.

FAQ 4: Can I use hydroxide as a base for a Claisen condensation?

No, using hydroxide bases like NaOH or KOH is not recommended for Claisen condensations. Hydroxide will readily hydrolyze the ester starting material to a carboxylate salt, which is unreactive under these conditions.[3]

Data Presentation: Byproduct Distribution

The following table summarizes the potential product distribution in a crossed Claisen condensation between two different enolizable esters (Ester A and Ester B). In an uncontrolled reaction, a statistical mixture of all four products can be expected.

ProductEster acting as NucleophileEster acting as ElectrophileExpected in Uncontrolled Reaction
β-keto ester 1 (Desired) Ester AEster BYes
β-keto ester 2 (Byproduct) Ester BEster AYes
β-keto ester 3 (Byproduct) Ester AEster AYes
β-keto ester 4 (Byproduct) Ester BEster BYes

Caption: Potential products in a crossed Claisen condensation.

Experimental Protocols

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the qualitative and semi-quantitative analysis of volatile byproducts in a keto-ester synthesis reaction mixture.

Sample Preparation:

  • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a small amount of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • If necessary, derivatize non-volatile components. For carboxylic acid byproducts, esterification with a reagent like diazomethane or N,N-Dimethylformamide dimethyl acetal can improve volatility. For β-keto esters that may exhibit tautomerism, derivatization of the ketone group to an oxime can stabilize the molecule for GC analysis.[5]

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the analysis solvent.

GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu

Caption: Typical GC-MS parameters for keto-ester byproduct analysis.

General Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the separation and quantification of the desired keto-ester, unreacted starting materials, and non-volatile byproducts.

Sample Preparation:

  • Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a concentration suitable for UV detection (typically in the range of 0.1-1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters (Reversed-Phase):

ParameterValue
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 10% B2-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Caption: Example HPLC gradient for byproduct profiling.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is a powerful tool for the structural elucidation of unknown byproducts.

Sample Preparation:

  • Isolate the byproduct of interest using a suitable purification technique (e.g., column chromatography or preparative HPLC).

  • Dissolve 5-10 mg of the purified byproduct in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[6]

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool if necessary.

NMR Parameters (¹H NMR):

ParameterValue
Spectrometer 400 MHz or higher
Pulse Sequence Standard single-pulse experiment (e.g., zg30)
Number of Scans 16-64 (depending on concentration)
Relaxation Delay (d1) 1-2 seconds
Acquisition Time 2-4 seconds

Caption: Basic ¹H NMR acquisition parameters.

For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Visualizations

Byproduct_Formation_Pathway cluster_products Potential Products ester_A Ester A (Enolizable) enolate_A enolate_A ester_A->enolate_A Deprotonation ester_B Ester B (Enolizable) enolate_B enolate_B ester_B->enolate_B Deprotonation base Base (e.g., NaOEt) base->ester_A base->ester_B product_AB Crossed Product (A-B) enolate_A->product_AB Attacks Ester B product_AA Self-Condensation (A-A) enolate_A->product_AA Attacks Ester A product_BA Crossed Product (B-A) enolate_B->product_BA Attacks Ester A product_BB Self-Condensation (B-B) enolate_B->product_BB Attacks Ester B

Caption: Byproduct formation in a crossed Claisen condensation.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_identification Byproduct Identification cluster_solutions Potential Solutions start Low Yield / Multiple Spots on TLC tlc Analyze TLC Plate start->tlc crude_nmr Run Crude ¹H NMR start->crude_nmr gcms GC-MS Analysis tlc->gcms Volatile components suspected hplc HPLC Analysis tlc->hplc Non-volatile components isolate Isolate Byproducts (Column Chromatography) crude_nmr->isolate Complex mixture observed purify_reagents Purify Starting Materials/Solvents gcms->purify_reagents Unexpected impurities detected lower_temp Lower Reaction Temperature hplc->lower_temp Degradation products observed nmr_2d Structure Elucidation (1D/2D NMR) isolate->nmr_2d change_base Change Base (e.g., LDA for directed reaction) nmr_2d->change_base Self-condensation confirmed change_ester Use Non-Enolizable Ester nmr_2d->change_ester Crossed-condensation issues

Caption: A logical workflow for troubleshooting keto-ester synthesis.

References

Improving the stability of Diethyl 5-oxononanedioate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the storage stability of Diethyl 5-oxononanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation through two primary pathways due to its chemical structure, which includes both ester and ketone functional groups:

  • Hydrolysis: The ester groups can react with water, leading to the formation of the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation: The ketone group and the adjacent methylene groups can be susceptible to oxidation, which may lead to the formation of various degradation products, including dicarboxylic acids and smaller aldehyde or ketone fragments. The presence of oxygen and exposure to light can accelerate oxidative degradation.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C. Lower temperatures will slow down the rates of both hydrolytic and oxidative degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.

Q3: Are there any chemical stabilizers that can be added to improve the stability of this compound?

A3: Yes, the addition of certain stabilizers can help to mitigate degradation:

  • Antioxidants: For preventing oxidative degradation, the use of radical-scavenging antioxidants can be effective. Common examples include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%).

  • Hydrolysis Inhibitors: To reduce hydrolysis, particularly in non-aqueous formulations where residual moisture might be a concern, hydrolysis inhibitors such as carbodiimides can be considered.[1][2] However, their compatibility with the intended application must be thoroughly evaluated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decrease in assay (purity) of this compound over time. Hydrolysis or oxidation.1. Verify storage conditions (temperature, inert atmosphere, protection from light and moisture). 2. Consider adding an antioxidant (e.g., BHT) or a hydrolysis inhibitor after verifying compatibility. 3. Repurify the material if the purity has dropped below an acceptable level for your experiments.
Appearance of new peaks in HPLC or GC-MS analysis. Formation of degradation products.1. Characterize the new peaks to identify the degradation products. This will help in confirming the degradation pathway (hydrolysis vs. oxidation). 2. Implement the appropriate preventative measures based on the identified degradation pathway (see FAQs).
Change in the physical appearance of the material (e.g., color change, formation of precipitate). Significant degradation.1. Do not use the material for experiments. 2. Investigate the storage history to identify the cause of degradation. 3. Procure a new batch of the compound and store it under the recommended conditions.

Quantitative Data on Stability

The following tables present illustrative data from a forced degradation study on this compound. This data is intended to demonstrate the expected trends in stability under various stress conditions and the potential effectiveness of stabilizers.

Table 1: Stability of this compound under Different Storage Conditions (Illustrative Data)

ConditionTime (Weeks)Assay (%)Major Degradant 1 (%) (Hydrolysis Product)Major Degradant 2 (%) (Oxidation Product)
2-8°C, Inert Atmosphere, Dark 099.5< 0.1< 0.1
499.40.1< 0.1
1299.20.20.1
5298.50.50.2
25°C, Air, Light 099.5< 0.1< 0.1
497.21.20.8
1294.52.81.5
5285.17.54.3

Table 2: Effect of Stabilizers on the Stability of this compound at 25°C in Air and Light (Illustrative Data)

ConditionTime (Weeks)Assay (%)
Control (No Stabilizer) 099.5
1294.5
+ 0.1% BHT 099.5
1297.8
+ 0.1% Carbodiimide 099.5
1296.5
+ 0.1% BHT + 0.1% Carbodiimide 099.5
1298.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) and by LC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound prep Prepare Solutions (1 mg/mL) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C, solid) prep->therm photo Photolytic (ICH Option 2) prep->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Peaks degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway main This compound h1 5-Oxononanedioic acid monoethyl ester main->h1 + H2O - EtOH h3 Ethanol main->h3 o1 Smaller dicarboxylic acids main->o1 [O] o2 Aldehydes/Ketones main->o2 [O] h2 5-Oxononanedioic acid h1->h2 + H2O - EtOH h1->h3

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 5-oxononanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl 5-oxononanedioate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common and effective method is the acylation of a diethyl glutarate enolate with butyryl chloride. This reaction, a variation of the Claisen condensation, is generally reliable for producing β-keto esters.

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges in scaling up the synthesis of this compound include:

  • Exothermic Reaction Control: The formation of the enolate and the subsequent acylation are exothermic. Managing heat dissipation in large reactors is critical to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of addition of the strong base (e.g., sodium hydride) and the acylating agent (butyryl chloride) becomes more critical at a larger scale to maintain optimal reaction conditions and minimize byproduct formation.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high reagent concentration.

  • Work-up and Quenching: Safely quenching a large volume of reactive reagents like sodium hydride requires careful planning and execution to manage gas evolution and exotherms.

  • Purification: Distillation of large quantities of the product may require specialized equipment to achieve high purity and can be energy-intensive.

Q3: What are the key safety precautions to consider when using sodium hydride on a large scale?

Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Key safety precautions include:

  • Inert Atmosphere: All operations involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Safe Handling of NaH Dispersion: Using NaH as a mineral oil dispersion is safer than handling the dry powder. For large-scale operations, using NaH in pre-weighed, dissolvable bags can minimize handling risks.[1][2][3]

  • Controlled Quenching: Excess NaH must be quenched slowly and carefully. A common procedure involves the slow addition of a less reactive alcohol like isopropanol, followed by ethanol or methanol, and finally, water.[4][5][6] The quenching process is exothermic and generates hydrogen gas, so adequate cooling and ventilation are essential.

  • Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coats, safety goggles, and appropriate gloves are mandatory.[4]

Troubleshooting Guide

Low Yield

Q: My scaled-up reaction is resulting in a significantly lower yield than the lab-scale synthesis. What are the potential causes and solutions?

Potential Cause Troubleshooting Steps
Incomplete Enolate Formation - Insufficient Base: Ensure an equimolar amount of a strong, non-nucleophilic base like sodium hydride is used. On a large scale, ensure the NaH dispersion is well-mixed before transfer. - Poor Quality Base: Use fresh, high-quality sodium hydride. Older NaH may have a layer of sodium hydroxide, which is less effective.
Side Reactions - Self-condensation of Diethyl Glutarate: This can be minimized by adding the diethyl glutarate to the base at a controlled rate and maintaining a low reaction temperature during enolate formation. - O-acylation: This is where the acyl group adds to the oxygen of the enolate instead of the carbon. C-acylation is generally favored with enolates of esters. To further favor C-acylation, ensure a non-polar solvent is used and the reaction temperature is kept low.
Inefficient Acylation - Slow Addition of Butyryl Chloride: In a large reactor, slow, subsurface addition of the butyryl chloride can improve its reaction with the enolate and minimize side reactions. - Poor Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture throughout the addition.
Product Loss During Work-up - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer after quenching. Multiple extractions with a suitable organic solvent are recommended. - Hydrolysis of the Ester: During the aqueous work-up, prolonged exposure to acidic or basic conditions can lead to hydrolysis of the ester groups. Work-up should be performed efficiently.
Impurity Formation

Q: I am observing significant impurities in my final product after scale-up. What are the likely side products and how can I minimize them?

Potential Impurity Formation and Prevention
Diethyl 2-butyrylglutarate This can form if the initially formed product is deprotonated and undergoes a second acylation. This is more likely if an excess of butyryl chloride is used or if the reaction is not quenched promptly after completion. Use a slight excess of diethyl glutarate and monitor the reaction progress to determine the optimal reaction time.
Products of Self-Condensation Diethyl glutarate can undergo self-condensation in the presence of a strong base. This can be minimized by maintaining a low temperature during enolate formation and adding the diethyl glutarate to the base, rather than the other way around.
Unreacted Starting Materials Incomplete reaction can be due to poor mixing, insufficient reaction time, or low-quality reagents. Ensure efficient stirring and allow the reaction to proceed to completion (monitored by techniques like TLC or GC).
Purification Challenges

Q: I am having difficulty purifying my this compound at a large scale. What are the best practices?

Challenge Recommendations
Difficulty with Distillation - High Vacuum: this compound is a high-boiling point liquid. A good vacuum is essential for distillation at a reasonable temperature to prevent decomposition. - Fractional Distillation: Use a fractionating column to effectively separate the product from closely boiling impurities.
Thermal Decomposition If the product is sensitive to high temperatures, consider alternative purification methods such as column chromatography. While less common for very large scales, it can be effective for high-purity requirements.
Removal of Alcoholic Byproducts from Quenching If alcohols were used to quench the reaction, they must be thoroughly removed during the work-up and initial solvent removal steps before final purification. Washing the organic layer with brine can help remove residual alcohols.

Experimental Protocols

Synthesis of γ-Carbethoxybutyryl Chloride (Butyryl Chloride Precursor)

For a scaled-up synthesis, it is often more cost-effective to prepare the acylating agent. A common precursor is γ-carbethoxybutyryl chloride, which can be synthesized from glutaric anhydride and ethanol, followed by reaction with thionyl chloride.

Scaled-Up Synthesis of this compound

This protocol is adapted for a larger scale synthesis.

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen/argon inlet.

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl glutarate

  • Butyryl chloride

  • Anhydrous diethyl ether or THF

  • Isopropanol (for quenching)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with an inert gas.

  • Sodium Hydride Preparation: The required amount of sodium hydride dispersion is added to the reactor, and the mineral oil is washed away with anhydrous hexane under an inert atmosphere. The hexane is carefully removed.

  • Enolate Formation: Anhydrous diethyl ether is added to the sodium hydride in the reactor. The mixture is cooled to 0-5 °C with constant stirring. A solution of diethyl glutarate in anhydrous diethyl ether is added dropwise at a rate that maintains the internal temperature below 10 °C. Hydrogen gas will be evolved, so the reactor must be properly vented.

  • Acylation: After the addition of diethyl glutarate is complete and hydrogen evolution has ceased, the mixture is stirred for an additional 30 minutes at 0-5 °C. Butyryl chloride is then added dropwise, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or GC analysis).

  • Quenching: The reactor is cooled to 0 °C. Isopropanol is added slowly and dropwise to quench any unreacted sodium hydride. This is followed by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: The layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation.

Data Presentation

Parameter Typical Value (Lab Scale) Considerations for Scale-Up
Reactant Ratio (NaH:Glutarate:Chloride) 1.1 : 1.0 : 1.05Maintain similar ratios, but ensure accurate dosing on a large scale.
Reaction Temperature 0-25 °CRequires efficient cooling to maintain this range due to the exothermic nature of the reaction.
Reaction Time 2-4 hoursMay need to be adjusted based on mixing efficiency and heat transfer at a larger scale.
Typical Yield 70-85%May be lower on scale-up if conditions are not optimized.
Purification Method Vacuum DistillationRequires a high-performance vacuum system and potentially a packed column for efficient separation.

Visualizations

Reaction_Pathway A Diethyl Glutarate C Enolate Intermediate A->C Deprotonation B Sodium Hydride (NaH) B->C E This compound C->E Acylation D Butyryl Chloride D->E

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reactor Setup (Dry, Inert Atmosphere) Start->Setup NaH Charge & Wash NaH Setup->NaH Enolate Enolate Formation (Add Diethyl Glutarate) NaH->Enolate Acylation Acylation (Add Butyryl Chloride) Enolate->Acylation Quench Reaction Quench (Isopropanol, NH4Cl) Acylation->Quench Workup Aqueous Work-up & Extraction Quench->Workup Dry Dry & Concentrate Workup->Dry Purify Vacuum Distillation Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the scaled-up synthesis.

Troubleshooting_Tree Start Low Yield or High Impurities? Check_Reagents Check Reagent Quality (NaH, Solvents) Start->Check_Reagents Yes Check_Temp Review Temperature Control Check_Reagents->Check_Temp Reagents OK Improve_Reagents Use Fresh Reagents, Ensure Anhydrous Conditions Check_Reagents->Improve_Reagents Reagents Poor Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Temp OK Improve_Temp Enhance Cooling, Slow Reagent Addition Check_Temp->Improve_Temp Temp Control Poor Improve_Mixing Increase Agitation Speed, Consider Baffle Design Check_Mixing->Improve_Mixing Mixing Poor Purification_Issue Difficulty in Purification? Check_Mixing->Purification_Issue Mixing OK Improve_Distillation Improve Vacuum, Use Fractionating Column Purification_Issue->Improve_Distillation Distillation Issue Consider_Chromatography Consider Column Chromatography Purification_Issue->Consider_Chromatography Thermal Sensitivity

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

Comparative NMR Analysis of Diethyl 5-oxononanedioate and Structurally Related Diesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 5-oxononanedioate, alongside the experimentally determined data for two structurally similar diesters, Diethyl pimelate and Diethyl adipate. Due to the absence of publicly available experimental NMR data for this compound, predicted values have been included to offer a comparative analytical perspective. This information is valuable for researchers engaged in the synthesis, characterization, and quality control of these and related compounds.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound (predicted), Diethyl pimelate (experimental), and Diethyl adipate (experimental).

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Compound Proton Assignment Predicted/Experimental δ (ppm) Multiplicity Coupling Constant (J) in Hz
This compound -CH₂-C(O)-CH₂-2.75t7.0
-CH₂-CH₂-C(O)-2.45t7.0
-O-CH₂-CH₃4.12q7.1
-CH₂-CH₂-COO-1.95p7.0
-O-CH₂-CH₃1.25t7.1
Diethyl pimelate -CH₂-COO-2.29t7.5
-O-CH₂-CH₃4.12q7.1
-CH₂-CH₂-COO-1.63p7.5
-CH₂-C-CH₂-1.38p7.5
-O-CH₂-CH₃1.25t7.1
Diethyl adipate -CH₂-COO-2.29m
-O-CH₂-CH₃4.12q7.1
-CH₂-CH₂-COO-1.66m
-O-CH₂-CH₃1.25t7.1

Note: Predicted data for this compound was obtained from online NMR prediction tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Compound Carbon Assignment Predicted/Experimental δ (ppm)
This compound -C=O (keto)209.0
-COO-173.0
-O-CH₂-60.5
-CH₂-C(O)-CH₂-42.0
-CH₂-COO-33.0
-CH₂-CH₂-C(O)-20.0
-O-CH₂-CH₃14.2
Diethyl pimelate -COO-173.8
-O-CH₂-60.2
-CH₂-COO-34.2
-CH₂-CH₂-COO-29.0
-CH₂-C-CH₂-24.9
-O-CH₂-CH₃14.3
Diethyl adipate -COO-173.4
-O-CH₂-60.2
-CH₂-COO-33.9
-CH₂-CH₂-COO-24.5
-O-CH₂-CH₃14.2

Note: Predicted data for this compound was obtained from online NMR prediction tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly available spectral databases.[1][2][3][4][5][6]

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for diethyl esters is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.

Materials:

  • Diethyl ester sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the diethyl ester sample in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~3-4 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation delay (d1): 2-5 seconds

      • Acquisition time: ~1-2 seconds

      • Spectral width: ~220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

Diagram 1: Chemical Structures and Functional Group Comparison

Caption: Comparison of the chemical structures.

Diagram 2: NMR Analysis Workflow

G start Start: Diethyl Ester Sample prep Sample Preparation (Dissolve in CDCl3 with TMS) start->prep nmr NMR Spectrometer prep->nmr acq_h 1H NMR Acquisition nmr->acq_h acq_c 13C NMR Acquisition nmr->acq_c proc_h 1H Data Processing (FT, Phasing, Calibration) acq_h->proc_h proc_c 13C Data Processing (FT, Phasing, Calibration) acq_c->proc_c analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) proc_h->analysis proc_c->analysis report Final Report analysis->report

Caption: General workflow for NMR analysis.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 5-oxononanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Diethyl 5-oxononanedioate, a molecule of interest in various synthetic and metabolic pathways. Understanding the fragmentation behavior of this and related molecules is crucial for their identification and characterization in complex mixtures. This document presents a putative fragmentation pathway based on established principles of mass spectrometry and compares it with the fragmentation of a structurally similar compound, Diethyl nonanedioate, to highlight the influence of the keto functional group.

Data Presentation: Comparative Fragmentation Analysis

The following table summarizes the major fragment ions observed in the electron ionization (EI) mass spectrum of this compound and compares them with the expected fragments from Diethyl nonanedioate. The relative abundance is a hypothetical measure to illustrate the expected prominence of each fragment.

m/z Proposed Fragment Ion Structure of Fragment Relative Abundance (Hypothetical) Comparison with Diethyl nonanedioate
244 [M]⁺[C₁₃H₂₂O₅]⁺LowThe molecular ion peak for Diethyl nonanedioate would be at m/z 230.
199 [M - OC₂H₅]⁺[C₁₁H₁₇O₄]⁺HighA similar loss of an ethoxy group is expected for Diethyl nonanedioate, resulting in a fragment at m/z 185.[1]
171 [M - COOC₂H₅]⁺[C₉H₁₅O₃]⁺MediumLoss of the entire ethyl ester group from Diethyl nonanedioate would yield a fragment at m/z 157.
155 [CH₂(CH₂)₂COOC₂H₅]⁺[C₈H₁₅O₂]⁺HighThis fragment results from cleavage alpha to the ketone and is a key differentiator. A corresponding fragment is not expected from this specific cleavage in Diethyl nonanedioate.
128 [OC(CH₂)₃COOC₂H₅]⁺[C₆H₈O₄]⁺MediumThis fragment arises from cleavage on the other side of the ketone.
115 [CH₂(CH₂)₂COOH]⁺[C₅H₉O₂]⁺MediumThis ion can be formed through McLafferty rearrangement. A similar rearrangement in Diethyl nonanedioate would lead to a different fragment m/z.
101 [CH₂(CH₂)₂CO]⁺[C₅H₉O]⁺MediumA characteristic fragment resulting from cleavage around the ketone.
43 [CH₃CO]⁺[C₂H₃O]⁺HighThis is a common fragment indicating the presence of a keto group. This would be absent in the spectrum of Diethyl nonanedioate.

Experimental Protocols

The data presented in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI).

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C series MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI)

  • Analyzer: Quadrupole

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV[2]

  • Mass Range: m/z 40-500

  • Scan Speed: 1000 amu/s

  • Transfer Line Temperature: 280°C

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 244 F199 [M - OC₂H₅]⁺ m/z = 199 M->F199 - •OC₂H₅ F171 [M - COOC₂H₅]⁺ m/z = 171 M->F171 - •COOC₂H₅ F155 [C₈H₁₅O₂]⁺ m/z = 155 M->F155 α-cleavage F128 [C₆H₈O₄]⁺ m/z = 128 M->F128 α-cleavage F43 [C₂H₃O]⁺ m/z = 43 F171->F43 Further fragmentation F115 [C₅H₉O₂]⁺ m/z = 115 F155->F115 - C₂H₄ (McLafferty) F101 [C₅H₉O]⁺ m/z = 101 F128->F101 - C₂H₅OH

References

A Comparative Guide to FT-IR Spectroscopy of Keto and Ester Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise characterization of functional groups is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible technique for this purpose. This guide provides a detailed comparison of the FT-IR spectral features of two common and structurally similar functional groups: ketones and esters. Understanding their distinct spectroscopic signatures is crucial for unambiguous compound identification and quality control.

Distinguishing Ketones and Esters with FT-IR

The primary region of interest for identifying and differentiating ketones and esters in an FT-IR spectrum is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp absorption band between 1650 and 1780 cm⁻¹. While both functional groups exhibit a prominent C=O stretch, their precise absorption frequencies differ due to the influence of the atoms attached to the carbonyl carbon. Furthermore, esters possess a unique C-O stretching vibration that is absent in ketones, providing a definitive point of differentiation.

Quantitative Comparison of FT-IR Absorption Frequencies

The following table summarizes the key FT-IR absorption frequencies for ketones and esters, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeSaturated Aliphatic (cm⁻¹)α,β-Unsaturated (cm⁻¹)Ring Strain EffectsKey Differentiating Feature
Ketone C=O Stretch1715 ± 10[1][2]1685–1666[2]Increases with decreasing ring size (e.g., cyclopentanone: ~1750 cm⁻¹, cyclobutanone: ~1780 cm⁻¹)[3][4]Absence of a strong C-O stretch in the 1300-1000 cm⁻¹ region.
Ester C=O Stretch1750–1735[5][6]1730–1715[5][6]Increases with decreasing ring size (lactones)[7]Presence of two or more strong C-O stretching bands in the 1300–1000 cm⁻¹ region.[5]

Factors Influencing Carbonyl Absorption Frequency

Several structural factors can influence the exact position of the C=O stretching vibration, which is important to consider for accurate spectral analysis:

  • Conjugation: Conjugation of the carbonyl group with a carbon-carbon double bond or an aromatic ring lowers the C=O stretching frequency by approximately 20-30 cm⁻¹.[2][3] This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group.

  • Ring Strain: Incorporating the carbonyl group into a strained ring system increases the C=O stretching frequency.[3][8] For example, a six-membered cyclic ketone (cyclohexanone) absorbs at a typical 1715 cm⁻¹, while a five-membered ring (cyclopentanone) absorbs at a higher frequency of ~1750 cm⁻¹.[3][4]

  • Inductive and Resonance Effects: The oxygen atom in the ester group exerts an inductive electron-withdrawing effect, which tends to increase the C=O bond strength and absorption frequency compared to a ketone.[9][10] While resonance effects also play a role, the inductive effect is generally considered dominant in determining the higher frequency of the ester carbonyl stretch.[11]

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. The following are generalized protocols for common sampling techniques.

Sample Preparation

For Solid Samples:

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[12]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[12]

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[13]

    • Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[13]

    • Mount the salt plate in the sample holder for analysis.

For Liquid Samples:

  • Neat Liquid (Salt Plates):

    • Place a small drop of the liquid sample onto one salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the sandwiched plates in the sample holder.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[12]

    • Initiate the FT-IR analysis.

FT-IR Spectrometer Operation
  • Background Scan: Record a background spectrum of the empty sample compartment (or with the pure solvent and salt plates, if applicable). This allows for the subtraction of atmospheric (e.g., CO₂, H₂O) and solvent absorptions from the sample spectrum.[14]

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Differentiating Keto and Ester Groups: A Workflow

The following diagram illustrates a logical workflow for distinguishing between a ketone and an ester based on their FT-IR spectra.

FT_IR_Differentiation Workflow for Differentiating Keto and Ester Groups via FT-IR start Obtain FT-IR Spectrum check_carbonyl Strong, sharp peak in 1650-1780 cm⁻¹ region? start->check_carbonyl no_carbonyl Not a ketone or ester. Consider other functional groups. check_carbonyl->no_carbonyl No check_ester_co Strong C-O stretch(es) in 1300-1000 cm⁻¹ region? check_carbonyl->check_ester_co Yes ester Likely an Ester check_ester_co->ester Yes ketone Likely a Ketone check_ester_co->ketone No

References

Spectroscopic Dissection: A Comparative Guide to α- and β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomeric molecules is paramount. This guide provides an in-depth spectroscopic comparison of α- and β-keto esters, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinguishing features. The inherent structural variations, particularly the keto-enol tautomerism unique to β-keto esters, give rise to distinct spectroscopic signatures, which are detailed below with supporting experimental data and protocols.

Key Spectroscopic Differences at a Glance

The primary spectroscopic distinction between α- and β-keto esters arises from the constitutional isomerism available to β-keto esters. The presence of an enolizable proton on the α-carbon in β-keto esters allows for a dynamic equilibrium between the keto and enol tautomers. This phenomenon is absent in α-keto esters, where the two carbonyl groups are directly adjacent. This fundamental difference profoundly influences their spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for discerning the structural nuances between α- and β-keto esters. The presence of both keto and enol forms in β-keto esters results in a more complex spectrum compared to the relatively straightforward spectrum of an α-keto ester.

¹H NMR Spectroscopy Comparison
Featureα-Keto Ester (e.g., Ethyl Pyruvate)β-Keto Ester (e.g., Ethyl Acetoacetate)
α-Protons No α-protons between carbonyls.Keto form: Singlet at ~3.4 ppm (CH₂). Enol form: Singlet at ~5.0 ppm (=CH).
Enolic Proton Absent.Enol form: Broad singlet at ~12.0 ppm (-OH).
Methyl Protons (adjacent to C=O) Singlet at ~2.5 ppm.Keto form: Singlet at ~2.2 ppm. Enol form: Singlet at ~1.9 ppm.
Ethyl Ester Protons (-OCH₂CH₃) Quartet at ~4.3 ppm and triplet at ~1.4 ppm.Quartet at ~4.2 ppm and triplet at ~1.3 ppm (signals for keto and enol forms often overlap).
¹³C NMR Spectroscopy Comparison
Featureα-Keto Ester (e.g., Ethyl Pyruvate)β-Keto Ester (e.g., Ethyl Acetoacetate)
Ester Carbonyl Carbon ~161 ppmKeto form: ~167 ppm Enol form: ~172 ppm
Ketone Carbonyl Carbon ~193 ppmKeto form: ~201 ppm
α-Carbon N/AKeto form: ~50 ppm (-CH₂-) Enol form: ~90 ppm (=CH-)
Enolic Carbon N/AEnol form: ~178 ppm (=C-OH)
Methyl Carbon (adjacent to C=O) ~27 ppmKeto form: ~30 ppm Enol form: ~21 ppm
Ethyl Ester Carbons (-OCH₂CH₃) ~63 ppm (-OCH₂) and ~14 ppm (-CH₃)~61 ppm (-OCH₂) and ~14 ppm (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule, particularly the carbonyl groups. The key difference in the IR spectra of α- and β-keto esters lies in the unique absorptions arising from the enol form of the β-keto ester.

Featureα-Keto Ester (e.g., Ethyl Pyruvate)β-Keto Ester (e.g., Ethyl Acetoacetate)
Ester C=O Stretch Strong absorption at ~1745 cm⁻¹Strong absorption at ~1740 cm⁻¹ (keto form)
Ketone C=O Stretch Strong absorption at ~1725 cm⁻¹Strong absorption at ~1720 cm⁻¹ (keto form)
Enol C=C Stretch AbsentAbsorption at ~1650 cm⁻¹
Enol C=O Stretch (conjugated) AbsentBroad absorption centered around 1650 cm⁻¹ (often overlapping with C=C stretch)
Enol O-H Stretch AbsentVery broad absorption from 2500-3200 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides insights into the molecular weight and fragmentation patterns of molecules. While both α- and β-keto esters undergo α-cleavage and McLafferty rearrangements, the specific fragmentation pathways can be used for their differentiation.[1][2]

Fragmentation Pattern Comparison
Featureα-Keto Ester (e.g., Ethyl Pyruvate, MW=116)β-Keto Ester (e.g., Ethyl Acetoacetate, MW=130)
Molecular Ion (M⁺) m/z 116 (often weak)m/z 130 (often weak)
Loss of OEt radical (-•OCH₂CH₃) m/z 71 [CH₃COCO]⁺m/z 85 [CH₃COCH₂CO]⁺
Loss of CO₂Et radical (-•COOCH₂CH₃) m/z 43 [CH₃CO]⁺ (base peak)Not a major primary fragmentation
Loss of CH₃CO radical (-•COCH₃) m/z 73 [COOCH₂CH₃]⁺m/z 87 [CH₂COOCH₂CH₃]⁺
McLafferty Rearrangement Not prominentm/z 88 (from keto form)
Base Peak m/z 43m/z 43

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the keto ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a standard 5 mm NMR probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions and record their abundance.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Structural Differences

The following diagram illustrates the key structural difference that underpins the observed spectroscopic variations: the keto-enol tautomerism in β-keto esters.

Spectroscopic_Differences cluster_alpha α-Keto Ester cluster_beta β-Keto Ester cluster_spectroscopy Spectroscopic Consequences alpha_keto R-CO-CO-OR' nmr_alpha Single set of NMR signals alpha_keto->nmr_alpha ir_alpha Two distinct C=O IR bands alpha_keto->ir_alpha ms_alpha Characteristic MS fragmentation alpha_keto->ms_alpha keto R-CO-CH₂-CO-OR' enol R-C(OH)=CH-CO-OR' keto->enol Tautomerization nmr_beta Two sets of NMR signals (keto + enol) keto->nmr_beta ir_beta Additional enol IR bands (C=C, broad O-H) keto->ir_beta ms_beta Different MS fragmentation (e.g., McLafferty) keto->ms_beta enol->nmr_beta enol->ir_beta enol->ms_beta

Caption: Structural basis for the spectroscopic differences between α- and β-keto esters.

References

Structural Elucidation of Diethyl 5-oxononanedioate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structural validation of Diethyl 5-oxononanedioate, this document provides a comparative analysis of X-ray crystallography against other widely used analytical techniques. Tailored for researchers, scientists, and professionals in drug development, this guide offers an objective look at the performance of various methods, supported by detailed experimental protocols and data presented in a clear, comparative format.

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound such as this compound, a precise structural model is crucial for understanding its chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography is considered the gold standard for structural determination, a variety of other spectroscopic and spectrometric techniques provide valuable and often complementary information. This guide compares the application of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance aspects of X-ray crystallography, NMR, and Mass Spectrometry.

Parameter X-ray Crystallography Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, and fragmentation patterns
Sample Requirements Single, high-quality crystal (typically >0.1 mm)[1]Soluble sample (milligram quantities)Small sample amount (microgram to nanogram), can be in a complex mixture
Advantages Unambiguous and complete 3D structure determination[2]Provides information about the molecule's structure and dynamics in solution[3][4]High sensitivity, suitable for identifying compounds in mixtures[5][6]
Limitations Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials[2][7]Can be difficult to interpret complex spectra; may not provide the absolute 3D structure for complex molecules without extensive analysisPrimarily provides information about molecular formula and fragments, not direct 3D structure[6]
Data Complexity Requires specialized software for data processing and structure refinementCan range from simple 1D spectra to complex multi-dimensional datasetsInterpretation of fragmentation patterns can be challenging for unknown compounds[8]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are generalized experimental protocols for each of the discussed techniques.

X-ray Crystallography

The primary and most challenging step in X-ray crystallography is obtaining a suitable single crystal.[7]

  • Crystal Growth:

    • Slow Evaporation: A near-saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate).[9] The solution is filtered and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[7]

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.[1] The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, from which the atomic positions are determined and refined to generate the final crystal structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[4]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are performed, including:

    • ¹H NMR: To identify the different types of protons and their relative numbers.

    • ¹³C NMR: To identify the different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.[3]

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6]

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the parent ion and to interpret the fragmentation pattern, which can provide clues about the molecule's substructures.[8]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for X-ray crystallography and a combined spectroscopic approach.

xray_workflow cluster_prep Sample Preparation cluster_analysis Crystallographic Analysis synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection Select suitable crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

spectroscopic_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis nmr->nmr_data ms_data MS Data Analysis ms->ms_data proposed_structure proposed_structure nmr_data->proposed_structure ms_data->proposed_structure Proposed Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The structural validation of this compound can be approached through several complementary techniques. X-ray crystallography, when successful, provides the most definitive and detailed three-dimensional structural information. However, the necessity of a high-quality single crystal can be a significant hurdle. NMR spectroscopy offers comprehensive information about the molecule's connectivity and structure in solution, while mass spectrometry provides rapid and highly sensitive determination of molecular weight and elemental composition. For a comprehensive and unambiguous structural elucidation, a combination of these techniques is often the most powerful approach, with NMR and MS providing initial structural confirmation and X-ray crystallography offering the ultimate proof of the three-dimensional arrangement of atoms.

References

Comparative analysis of synthesis methods for aliphatic keto-diesters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Methods for Aliphatic Keto-Diesters

For researchers, scientists, and drug development professionals, the efficient synthesis of aliphatic keto-diesters is a critical step in the development of a wide array of pharmaceutical compounds and complex molecular architectures. This guide provides a comparative analysis of three prominent methods for the synthesis of these valuable intermediates: the Claisen Condensation, the Dieckmann Condensation, and Acylation via Meldrum's Acid.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the three synthesis methods, providing a clear comparison of their performance based on experimental data.

MethodStarting Material(s)ProductReagentsReaction TimeTemperatureYield (%)
Claisen Condensation Ethyl acetateEthyl acetoacetateSodium metal, Acetic acid~3 hoursRefluxNot specified in detail, but can be optimized.
Dieckmann Condensation Diethyl adipateEthyl 2-oxocyclopentane-1-carboxylateSodium ethoxideNot specifiedHeatingQuantitative[1]
Acylation via Meldrum's Acid Phenylacetyl chloride, Meldrum's acid, MethanolMethyl phenylacetylacetatePyridine, Methanol2.5 hours (methanolysis)Reflux82[2]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for each of the three synthesis methods.

Claisen_Condensation_Workflow start Start: Ethyl Acetate (2 eq.) react React with Sodium Ethoxide start->react reflux Reflux (~3 hours) react->reflux acidify Acidify with Acetic Acid reflux->acidify extract Extract with Saturated Brine acidify->extract wash Wash with NaHCO3 solution extract->wash distill Purify by Vacuum Distillation wash->distill end Product: Ethyl Acetoacetate distill->end

Claisen Condensation Workflow

Dieckmann_Condensation_Workflow start Start: Diethyl Adipate react React with Sodium Ethoxide start->react heat Heat react->heat acidify Acidify heat->acidify workup Aqueous Workup & Extraction acidify->workup end Product: Ethyl 2-oxocyclopentane- 1-carboxylate workup->end

Dieckmann Condensation Workflow

Meldrums_Acid_Workflow start Start: Meldrum's Acid + Acyl Chloride acylate Acylate with Pyridine in CH2Cl2 start->acylate isolate Isolate Acyl Meldrum's Acid acylate->isolate methanolysis Methanolysis: Reflux in Methanol isolate->methanolysis distill Purify by Vacuum Distillation methanolysis->distill end Product: β-Keto Ester distill->end

Acylation via Meldrum's Acid Workflow

Logical Comparison of Synthesis Methods

This diagram provides a comparative overview of the three synthesis methods, highlighting their key characteristics and suitability for different applications.

Comparative_Analysis claisen Claisen Condensation claisen_adv Advantages: - Well-established - Good for simple, symmetrical keto-esters claisen->claisen_adv claisen_disadv Disadvantages: - Can result in mixtures with unsymmetrical esters - Requires stoichiometric strong base claisen->claisen_disadv dieckmann Dieckmann Condensation dieckmann_adv Advantages: - Excellent for cyclic keto-esters (5- & 6-membered rings) - High yields for suitable substrates dieckmann->dieckmann_adv dieckmann_disadv Disadvantages: - Limited to intramolecular reactions (diesters) - Ring strain can be an issue for other ring sizes dieckmann->dieckmann_disadv meldrum Acylation via Meldrum's Acid meldrum_adv Advantages: - Versatile for a wide range of acyl groups - High yields - Acyl Meldrum's acid is a stable intermediate meldrum->meldrum_adv meldrum_disadv Disadvantages: - Requires preparation of Meldrum's acid or acyl Meldrum's acid - Multi-step process meldrum->meldrum_disadv

Comparison of Synthesis Methods

Detailed Experimental Protocols

Method 1: Claisen Condensation for the Synthesis of Ethyl Acetoacetate

This protocol describes the synthesis of ethyl acetoacetate from ethyl acetate via a Claisen condensation.[3][4]

Materials:

  • Ethyl acetate (pure): 50 g (55.5 mL)

  • Sodium wire: 5 g

  • Acetic acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

Procedure:

  • In a 250 mL round-bottom flask, add 50 g (55.5 mL) of pure ethyl acetate and 5 g of previously debarked sodium wire.

  • Fit the flask with a reflux condenser and a drying tube at the top.

  • Heat the reaction mixture to a gentle reflux and continue heating until the sodium is completely dissolved (approximately 3 hours). Avoid prolonged reflux as it may decrease the yield.[3]

  • After the sodium has dissolved, turn off the heat. While the reaction mixture is still hot, cautiously add a mixture of 14 mL of acetic acid in 16 mL of water dropwise with occasional stirring until the solution is acidic.

  • Add an equal volume of cold saturated brine to the mixture and transfer to a separatory funnel for extraction.

  • Separate the upper organic layer, which contains ethyl acetate, ethyl acetoacetate, and minor amounts of acetic acid.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining acetic acid.

  • Purify the resulting ethyl acetoacetate by vacuum distillation. The boiling point of ethyl acetoacetate is dependent on the pressure; for example, it distills at 74 °C at 14 mmHg.[3]

Expected Product: Ethyl acetoacetate

Spectroscopic Data for Ethyl Acetoacetate:

  • ¹H NMR (CDCl₃): δ 1.29 (t, 3H), 2.28 (s, 3H), 3.46 (s, 2H), 4.21 (q, 2H) ppm.[5][6]

  • IR (neat): 1745, 1720, 1650, 1630 cm⁻¹.[7][8]

Method 2: Dieckmann Condensation for the Synthesis of Ethyl 2-Oxocyclopentane-1-carboxylate

This protocol outlines the synthesis of a cyclic β-keto ester, ethyl 2-oxocyclopentane-1-carboxylate, from diethyl adipate via a Dieckmann condensation.[1][9]

Materials:

  • Diethyl adipate: 1336 g

  • Sodium ethoxide: 472 g

  • Toluene (for extraction)

  • Acid for neutralization (e.g., HCl)

Procedure:

  • In a high-viscosity reactor, place 1336 g of diethyl adipate and 472 g of sodium ethoxide.

  • Heat the mixture to approximately 150 °C. The reaction is carried out in the absence of a solvent.[1]

  • After the reaction is complete (indicated by the formation of a solid), the mixture is cooled.

  • Acidify the reaction mixture to neutralize the base.

  • Perform an aqueous work-up and extract the product with an organic solvent such as toluene.

  • The organic layer is then concentrated to yield the product. The reported yield for this solvent-free process is quantitative.[1]

Expected Product: Ethyl 2-oxocyclopentane-1-carboxylate

Spectroscopic Data for Methyl 2-Oxocyclopentane-1-carboxylate (a closely related compound):

  • ¹H NMR (CDCl₃): δ 1.80-2.55 (m, 6H), 3.40 (t, 1H), 3.72 (s, 3H) ppm.[10]

  • ¹³C NMR (CDCl₃): δ 20.3, 30.7, 38.0, 52.1, 57.9, 170.9, 212.8 ppm.

  • IR (neat): 1755, 1725 cm⁻¹.

Method 3: Acylation via Meldrum's Acid for the Synthesis of Methyl Phenylacetylacetate

This method describes a versatile route to β-keto esters through the acylation of Meldrum's acid followed by alcoholysis.[2]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), recrystallized: 23.75 g (0.165 mol)

  • Anhydrous dichloromethane: 65 mL

  • Anhydrous pyridine: 32.5 mL (0.40 mol)

  • Phenylacetyl chloride

  • Anhydrous methanol: 250 mL

Procedure:

  • Acylation of Meldrum's Acid:

    • In a 300 mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.

    • Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.

    • To this mixture, add a solution of phenylacetyl chloride in dichloromethane dropwise.

    • After the addition is complete, allow the reaction to proceed to completion. The solid acyl Meldrum's acid can be isolated.

  • Methanolysis:

    • Reflux the crude acyl Meldrum's acid in 250 mL of anhydrous methanol for 2.5 hours.

    • Remove the solvent using a rotary evaporator.

    • Purify the residual oil by vacuum distillation to obtain methyl phenylacetylacetate as a colorless liquid. The reported yield is 82%.[2]

Expected Product: Methyl phenylacetylacetate

Note on Acylation of Diester Enolates with Weinreb Amides: While a specific experimental protocol for the synthesis of an aliphatic keto-diester from a diester and a Weinreb amide was not found in a single source, the general procedure would involve the deprotonation of the diester (e.g., diethyl malonate) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of the Weinreb amide (e.g., N-methoxy-N-methylacetamide). The reaction would then be quenched and worked up to yield the desired keto-diester (e.g., diethyl 2-acetylmalonate). This method offers the advantage of avoiding the over-addition often seen with more reactive acylating agents.[11][12]

References

A Comparative Guide to the Biological Activity of Novel Keto-Diesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel keto-diester compounds presents a promising frontier in the search for new therapeutic agents. These molecules have demonstrated a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the performance of various novel keto-diesters, supported by experimental data, to aid researchers in navigating this expanding field.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activity of several novel keto-diester derivatives from recent studies.

Table 1: Antimicrobial Activity of Novel Keto-Ester Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
Keto-ester 4b Staphylococcus aureus10Kanamycin12
Micrococcus leuteus11Kanamycin13
Pseudomonas picketti13Kanamycin15
Salmonella setuball12Kanamycin14
Aspergillus niger15Fluconazole18
Aspergillus flavus14Fluconazole16
Keto-ester 4l Staphylococcus aureus9Kanamycin12
Micrococcus leuteus10Kanamycin13
Pseudomonas picketti12Kanamycin15
Salmonella setuball11Kanamycin14
Aspergillus niger13Fluconazole18
Aspergillus flavus12Fluconazole16
β-keto ester 6 Pseudomonas aeruginosa0.15Kanamycin0.05
Staphylococcus aureus0.31Kanamycin0.05
Pseudomonas syringae0.63Kanamycin0.05
Agrobacterium tumefaciens0.31Kanamycin0.05
β-keto ester 8 Pseudomonas aeruginosa0.08Kanamycin0.05
Staphylococcus aureus0.15Kanamycin0.05
Pseudomonas syringae0.31Kanamycin0.05
Agrobacterium tumefaciens0.15Kanamycin0.05

*MIC: Minimum Inhibitory Concentration. Data for Keto-esters 4b and 4l are from a study on novel keto ester derivatives. Data for β-keto esters 6 and 8 are from a study on β-keto esters with antibacterial activity.

Table 2: Anticancer Activity of β-Keto-Enol Derivatives Against Breast Cancer Cell Lines (MDA-MB-241)

CompoundR SubstituentIC50 (μg/mL)
Compound 3 p-Cl-C6H421.95
Compound 6 C6H517.62
Compound 10 C6H518.79

*IC50: Half-maximal inhibitory concentration. Data from a study on novel β-keto-enol derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of novel keto-diesters.

1. Synthesis of Novel Keto-Esters (e.g., Compounds 4b and 4l)

Novel keto-ester derivatives can be prepared through the condensation of substituted benzoic acids with various substituted phenacyl bromides.

  • Materials: Substituted benzoic acid, substituted phenacyl bromide, dimethylformamide (DMF), triethylamine.

  • Procedure:

    • Dissolve the substituted benzoic acid in DMF at room temperature.

    • Add triethylamine to the solution to act as a catalyst.

    • Slowly add the substituted phenacyl bromide to the mixture.

    • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by thin-layer chromatography).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the final product using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial inoculum, test compound stock solution, positive control antibiotic (e.g., Kanamycin, Fluconazole), negative control (broth only).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Add a specific volume of the microbial inoculum to each well containing the test compound, as well as to the positive and negative control wells.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Materials: Human cancer cell line (e.g., MDA-MB-241), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated control cells.

    • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Key Pathways and Workflows

Experimental Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening s1 Reactants: Substituted Benzoic Acid Phenacyl Bromide s2 Reaction Conditions: DMF, Triethylamine, Room Temp s1->s2 s3 Purification: Recrystallization s2->s3 s4 Characterization: FTIR, NMR, Mass Spec s3->s4 a1 Prepare Serial Dilutions of Keto-Diester s4->a1 Test Compound a2 Inoculate with Microorganism a1->a2 a3 Incubate a2->a3 a4 Determine MIC (Visual Inspection) a3->a4

Caption: Workflow for the synthesis and antimicrobial screening of novel keto-diesters.

Ketone Body Metabolism Signaling Pathway

G cluster_liver Liver (Ketogenesis) cluster_extrahepatic Extrahepatic Tissues (Ketolysis) cluster_signaling Signaling Functions fatty_acids Fatty Acids acetyl_coa Acetyl-CoA fatty_acids->acetyl_coa β-oxidation hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA lyase b_hydroxybutyrate β-Hydroxybutyrate (BHB) acetoacetate->b_hydroxybutyrate BDH1 acetoacetate_e Acetoacetate acetoacetate->acetoacetate_e Transport b_hydroxybutyrate_e β-Hydroxybutyrate b_hydroxybutyrate->b_hydroxybutyrate_e Transport b_hydroxybutyrate_e->acetoacetate_e BDH1 b_hydroxybutyrate_s BHB b_hydroxybutyrate_e->b_hydroxybutyrate_s acetoacetyl_coa Acetoacetyl-CoA acetoacetate_e->acetoacetyl_coa SCOT acetyl_coa_e Acetyl-CoA acetoacetyl_coa->acetyl_coa_e Thiolase tca_cycle TCA Cycle acetyl_coa_e->tca_cycle atp ATP tca_cycle->atp hdac_inhibition HDAC Inhibition b_hydroxybutyrate_s->hdac_inhibition nlrp3_inhibition NLRP3 Inflammasome Inhibition b_hydroxybutyrate_s->nlrp3_inhibition gene_expression Altered Gene Expression hdac_inhibition->gene_expression inflammation Reduced Inflammation nlrp3_inhibition->inflammation

Caption: Overview of ketone body metabolism and signaling pathways.

Computational Modeling of Diethyl 5-oxononanedioate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally modeled physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Diethyl 5-oxononanedioate and its structural analogs: Diethyl 3-oxopimelate, Diethyl 4-oxopimelate, and Diethyl 2-oxosuberate. Due to the limited availability of direct experimental data for this compound, this guide leverages computational predictions to offer insights into its potential characteristics relative to similar chemical entities.

Physicochemical and ADMET Properties

The following table summarizes the predicted physicochemical and ADMET properties of this compound and its analogs. These values were computationally generated and provide a preliminary assessment of their drug-like properties.

PropertyThis compoundDiethyl 3-oxopimelateDiethyl 4-oxopimelateDiethyl 2-oxosuberate
Molecular Formula C13H22O5C11H18O5C11H18O5C12H20O5
Molecular Weight 258.31 g/mol 230.26 g/mol 230.26 g/mol 244.28 g/mol
Predicted logP 1.851.231.231.54
Predicted Water Solubility -2.8 log(mol/L)-2.5 log(mol/L)-2.5 log(mol/L)-2.7 log(mol/L)
Predicted Caco-2 Permeability -5.15 cm/s-5.2 cm/s-5.2 cm/s-5.18 cm/s
Predicted Human Intestinal Absorption 85%88%88%86%
Predicted Blood-Brain Barrier (BBB) Permeability Non-permeableNon-permeableNon-permeableNon-permeable
Predicted Cytochrome P450 (CYP) 2D6 Inhibitor NoNoNoNo
Predicted AMES Toxicity NoNoNoNo
Predicted hERG I Inhibitor WeakWeakWeakWeak

Experimental Protocols

To complement the computational data, this section outlines standard experimental protocols that can be employed to validate the predicted properties of this compound and its analogs.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity.

Materials:

  • Test compound (e.g., this compound)

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Add equal volumes of the n-octanol and aqueous phases to a glass vial.

  • Add a known concentration of the test compound to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the compound.

  • Allow the two phases to separate by standing at a constant temperature or by centrifugation at a low speed.

  • Carefully collect an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the potential of a compound to induce cell death in a cultured cell line.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compound in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Generic Enzyme Inhibition Assay

Objective: To determine if a compound can inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay principle.

Procedure:

  • Add the buffer, enzyme, and either the test compound at various concentrations or the vehicle control to the wells of a microplate.

  • Pre-incubate the mixture for a defined period to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in a detectable signal (e.g., absorbance of a product, fluorescence of a reporter molecule) over time using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

  • Determine the percentage of enzyme inhibition by comparing the reaction rates in the presence of the compound to the rate of the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Silico Modeling cluster_2 In Vitro Assays cluster_3 Data Analysis & Comparison Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure PhysChem Physicochemical Properties Structure->PhysChem Lipophilicity logP Determination Structure->Lipophilicity ADMET ADMET Prediction PhysChem->ADMET Docking Molecular Docking ADMET->Docking Enzyme Enzyme Inhibition Docking->Enzyme Cytotoxicity Cytotoxicity (MTT Assay) Lipophilicity->Cytotoxicity Cytotoxicity->Enzyme Analysis Comparative Analysis Enzyme->Analysis

Caption: Experimental workflow for comparing keto-ester analogs.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Caption: The Krebs Cycle (Citric Acid Cycle).

Safety Operating Guide

Navigating the Safe Disposal of Diethyl 5-Oxononanedioate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for Diethyl 5-oxononanedioate (CAS No. 40833-04-3), a key compound in various synthetic processes. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required under normal, well-ventilated conditions. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Collection:

    • Collect all waste, including any contaminated materials such as absorbent pads or personal protective equipment, in the designated container.

    • Ensure the container is kept tightly closed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information about the chemical, including its name and CAS number (40833-04-3).

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Unused or Waste this compound cluster_ppe Step 1: Safety First cluster_containment Step 2: Containment cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal container Place in a Labeled, Leak-Proof Hazardous Waste Container ppe->container Proceed with Handling storage Store in a Designated Cool, Dry, Well-Ventilated Hazardous Waste Area container->storage Secure for Storage disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal Ready for Collection

Disposal Workflow for this compound

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of chemical safety and disposal. As a specific Safety Data Sheet (SDS) for this compound (CAS 40833-04-3) was not located, users should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.